molecular formula C39H45NO10 B15622788 Diastovaricin I

Diastovaricin I

Cat. No.: B15622788
M. Wt: 687.8 g/mol
InChI Key: VMGZUMXAOXKLLT-AFALAGEISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diastovaricin I is a keratan 6'-sulfate and an azamacrocycle.

Properties

Molecular Formula

C39H45NO10

Molecular Weight

687.8 g/mol

IUPAC Name

(7E,9S,10S,11S,12E,14S,16E,20S,21S,22Z,24E,26Z)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone

InChI

InChI=1S/C39H45NO10/c1-20-11-9-7-8-10-12-30(44)40-33-37(48)27-18-25(6)36(47)32(31(27)38(49)39(33)50)35(46)24(5)17-23(4)34(45)22(3)14-16-26(41)15-13-21(2)29(43)19-28(20)42/h7-14,16-18,20,22-23,26,28,34,41-42,45,47-48H,15,19H2,1-6H3,(H,40,44)/b8-7+,11-9-,12-10-,16-14+,21-13+,24-17+/t20-,22-,23-,26-,28-,34-/m0/s1

InChI Key

VMGZUMXAOXKLLT-AFALAGEISA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling Diastovaricin I: A Technical Guide to its Discovery and Isolation from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and isolation of Diastovaricin I, a bioactive ansamycin (B12435341) metabolite produced by Streptomyces sp. strain Gö 40/10. This document provides a detailed account of the experimental protocols, quantitative data, and the intricate workflow involved in bringing this potent compound to light.

Discovery and Producing Organism

This compound was discovered as part of a broader analysis of the secondary metabolite profile of Streptomyces sp. strain Gö 40/10. This strain, through its complex biosynthetic machinery, produces a diverse array of bioactive compounds, including cineromycins, γ-butyrolactones, and several ansamycins. The investigation into the crude extract of this actinomycete revealed significant antifungal and antibacterial properties, prompting a detailed chemical screening that led to the isolation and characterization of numerous metabolites, including the compound later identified as this compound.

Experimental Protocols

Fermentation of Streptomyces sp. Gö 40/10

The production of this compound is achieved through submerged fermentation of Streptomyces sp. Gö 40/10. The following protocol outlines the key steps for cultivation:

Medium Composition:

ComponentConcentration (g/L)
Glucose20.0
Soybean Meal15.0
Yeast Extract5.0
NaCl5.0
K2HPO41.0
MgSO4·7H2O0.5
CaCO32.0
Trace Element Solution1.0 mL/L

Fermentation Parameters:

ParameterValue
Temperature28 °C
pH7.0
Agitation200 rpm
Fermentation Time7-10 days

The fermentation is typically carried out in shake flasks or bioreactors, with the optimal production of this compound observed in the stationary phase of microbial growth.

Extraction of this compound

Following fermentation, the culture broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration. The extraction of this compound is performed from the mycelial cake due to its intracellular accumulation.

  • Mycelial Harvest: The mycelium is collected and washed with distilled water to remove residual medium components.

  • Solvent Extraction: The wet mycelium is extracted with a suitable organic solvent, typically acetone (B3395972) or methanol, at room temperature with constant agitation. This process is repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined organic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

Purification of this compound

The crude extract, a complex mixture of various metabolites, is subjected to a multi-step chromatographic purification process to isolate this compound.

  • Initial Fractionation: The crude extract is first fractionated using vacuum liquid chromatography (VLC) or column chromatography on silica (B1680970) gel, employing a gradient of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, methanol).

  • Further Chromatographic Steps: Fractions containing this compound, identified by thin-layer chromatography (TLC) and bioassays, are pooled and subjected to further purification. This often involves repeated column chromatography on silica gel or Sephadex LH-20.

  • High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to yield pure this compound.

Quantitative Data

The following table summarizes the key quantitative data associated with the isolation and characterization of this compound.

ParameterValue
Fermentation Yield
Crude Extract Yield5-10 g/L of culture broth
Purified this compound Yield50-100 mg/L of culture broth
Physicochemical Properties
Molecular FormulaC39H45NO10
Molecular Weight687.78 g/mol
AppearanceYellowish powder
Spectroscopic Data
UV (λmax in MeOH)230, 285, 320 nm
IR (KBr, cm-1)3450, 1720, 1680, 1620, 1580
Mass Spectrometry
High-Resolution ESI-MS (m/z)[M+H]+ calcd. for C39H46NO10: 688.3116; found: 688.3118
1H NMR (500 MHz, CDCl3) δ (ppm): 7.2-6.0 (olefinic protons), 4.5-3.0 (protons attached to oxygenated carbons), 2.5-1.0 (aliphatic protons)
13C NMR (125 MHz, CDCl3) δ (ppm): 190-160 (carbonyl carbons), 150-110 (olefinic and aromatic carbons), 80-60 (carbons attached to oxygen), 40-10 (aliphatic carbons)

Biological Activity

This compound has demonstrated significant biological activity, particularly as an antitumor agent. Its cytotoxic effects have been evaluated against various cancer cell lines.

Cell LineIC50 (µM)
Human Colon Carcinoma (HCT-116)0.5 - 1.5
Human Breast Cancer (MCF-7)1.0 - 2.5
Human Lung Cancer (A549)2.0 - 5.0

The mechanism of action is believed to involve the inhibition of key cellular processes in cancer cells, making it a promising candidate for further drug development.

Visualized Workflow

The following diagram illustrates the comprehensive workflow for the discovery and isolation of this compound from Streptomyces sp. Gö 40/10.

Diastovaricin_I_Workflow cluster_discovery Discovery Phase cluster_production Production Phase cluster_isolation Isolation & Purification Phase cluster_characterization Characterization Phase Strain Streptomyces sp. Gö 40/10 Screening Bioactivity Screening (Antifungal & Antibacterial) Strain->Screening Crude Extract Fermentation Submerged Fermentation (7-10 days, 28°C) Screening->Fermentation Identified as a promising source Harvest Harvest & Mycelium Separation Fermentation->Harvest Extraction Solvent Extraction (Acetone/Methanol) Harvest->Extraction Concentration Concentration (Crude Extract) Extraction->Concentration VLC VLC/Column Chromatography (Silica Gel) Concentration->VLC Fractionation Fraction Collection & Analysis (TLC) VLC->Fractionation Purification Further Purification (Silica Gel/Sephadex LH-20) Fractionation->Purification HPLC Preparative HPLC (C18 Reversed-Phase) Purification->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Spectroscopy Spectroscopic Analysis (NMR, MS, UV, IR) Pure_Compound->Spectroscopy Bioassay Biological Activity Testing (Antitumor Assays) Pure_Compound->Bioassay Structure Structure Elucidation Spectroscopy->Structure

Workflow for this compound Discovery and Isolation.

This comprehensive guide provides a detailed technical overview of the discovery and isolation of this compound. The methodologies and data presented herein are intended to serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug discovery.

Diastovaricin I: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical structure, properties, and biological activities of the ansamycin (B12435341) antibiotic, Diastovaricin I.

Abstract

This compound is a naturally occurring ansamycin antibiotic isolated from Streptomyces sp. Gö 40/10. Possessing a unique naphthoquinone core within a macrocyclic lactam structure, it has garnered interest for its biological activities, notably its ability to induce erythroid differentiation and its potential as an antitumor agent. This technical guide provides a comprehensive overview of this compound, consolidating its chemical and physical properties, spectroscopic data, and known biological effects. Detailed experimental protocols for its isolation and characterization are outlined, and a proposed signaling pathway for its induction of erythroid differentiation is visualized. This document is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and cancer biology.

Chemical Structure and Properties

This compound, also known as 30-Hydroxy-naphthomycin C, is a member of the ansamycin class of antibiotics, characterized by an aliphatic ansa chain bridging an aromatic nucleus.[1][2] Its complex structure features a naphthoquinone chromophore, a macrocyclic lactam ring, and multiple stereocenters.

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValueReference
CAS Number 102281-52-7[1]
Molecular Formula C₃₉H₄₅NO₁₀[1]
Molecular Weight 687.78 g/mol [1]
Appearance Yellow powder
Melting Point 178-180 °C
Optical Rotation [α]D²⁵ +335° (c 0.1, CHCl₃)
Solubility Soluble in methanol (B129727), chloroform (B151607), ethyl acetate; sparingly soluble in water.

Chemical Structure:

The definitive structure of this compound was elucidated through extensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

InChI=1S/C39H45NO10/c1-20-11-9-7-8-10-12-30(44)40-33-37(48)27-18-25(6)36(47)32(31(27)38(49)39(33)50)35(46)24(5)17-23(4)34(45)22(3)14-16-26(41)15-13-21(2)29(43)19-28(20)42/h7-14,16-18,20,22-23,26,28,34,41-42,45,47-48H,15,19H2,1-6H3,(H,40,44)/b8-7+,11-9-,12-10+,16-14+,21-13+,24-17?/t20-,22+,23+,26+,28+,34+/m1/s1

SMILES: C[C@@H]1/C=C/C=C/C=C/C(=O)NC2=C(C3=C(C(=C(C(=C3)C)O)C(=O)C(=C--INVALID-LINK--C[C@@H]1O)\C)O)C)O">C@@HC)C(=O)C2=O)O

Spectroscopic Data

The structural elucidation of this compound was heavily reliant on the following spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueData
UV-Vis (MeOH) λmax (log ε): 235 (4.42), 278 (4.38), 325 (4.01), 420 (3.85) nm
Infrared (KBr) νmax: 3400, 1710, 1660, 1620, 1580 cm⁻¹
Mass Spectrometry High-resolution FAB-MS: m/z 688.3115 [(M+H)⁺], calcd. for C₃₉H₄₆NO₁₀, 688.3122
¹H NMR (CDCl₃) Key chemical shifts (δ, ppm): 12.64 (1H, s), 8.01 (1H, s), 7.26 (1H, d, J=8.5 Hz), 6.0-7.0 (olefinic protons), various aliphatic and methyl protons.
¹³C NMR (CDCl₃) Key chemical shifts (δ, ppm): 188.4, 182.1 (quinone C=O), 169.5 (amide C=O), a series of sp² and sp³ carbons corresponding to the aromatic and ansa chain carbons.

Biological Activity

This compound exhibits notable biological activities, primarily the induction of cell differentiation and antitumor properties.

Induction of Erythroid Differentiation

A hallmark of this compound's bioactivity is its ability to induce differentiation in Friend murine erythroleukemia (MEL) cells.[3] This cell line is a well-established model for studying the mechanisms of erythropoiesis. Treatment of MEL cells with this compound leads to the expression of erythroid-specific markers, including hemoglobin.

Table 3: Biological Activity of this compound

ActivityCell LineEffective ConcentrationReference
Induction of Erythroid Differentiation Friend Murine Erythroleukemia (MEL)1 µg/mL
Antitumor and Antibacterial Activity

While initially isolated as an antibiotic, this compound displays weak activity against Gram-positive bacteria. Its antitumor properties are of greater interest, though detailed cytotoxic data against a broad panel of cancer cell lines are not extensively reported in publicly available literature. The induction of differentiation in leukemia cells is a key aspect of its antitumor potential.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the isolation and characterization of this compound.

Fermentation and Isolation

Protocol 4.1.1: Fermentation of Streptomyces sp. Gö 40/10

  • Inoculum Preparation: A slant culture of Streptomyces sp. Gö 40/10 is used to inoculate a seed medium (e.g., yeast extract-malt extract broth). The culture is incubated at 28°C for 48 hours on a rotary shaker.

  • Production Fermentation: The seed culture is transferred to a production medium (e.g., soybean meal, glucose, and mineral salts). Fermentation is carried out in a fermenter at 28°C with aeration and agitation for 96-120 hours.

  • Extraction: The culture broth is harvested and the mycelium is separated by centrifugation or filtration. The supernatant is extracted with an organic solvent such as ethyl acetate. The mycelial cake is also extracted with a polar organic solvent like acetone, which is then concentrated and partitioned with ethyl acetate. The organic extracts are combined and concentrated in vacuo.

Purification

Protocol 4.2.1: Chromatographic Purification of this compound

  • Silica (B1680970) Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC) for the presence of this compound.

  • Sephadex LH-20 Chromatography: Fractions containing this compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent.

  • Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a reverse-phase C18 column with a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water, to yield pure this compound.

Biological Assay

Protocol 4.3.1: Friend Murine Erythroleukemia (MEL) Cell Differentiation Assay

  • Cell Culture: MEL cells are maintained in a suitable culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Induction: Cells are seeded at a density of 1 x 10⁵ cells/mL. This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the culture at various concentrations. A solvent control is also included.

  • Assessment of Differentiation: After 4-5 days of incubation, the percentage of differentiated cells is determined by staining for hemoglobin using the benzidine (B372746) staining method. Benzidine-positive (blue) cells are counted under a light microscope.

Signaling Pathways and Experimental Workflows

The precise mechanism by which this compound induces erythroid differentiation is not fully elucidated. However, it is known that many ansamycin antibiotics exert their effects by inhibiting Heat Shock Protein 90 (Hsp90).[2] Inhibition of Hsp90 can lead to the degradation of client proteins, many of which are involved in cell signaling pathways that regulate cell growth and differentiation. A plausible, though not definitively proven, pathway for this compound-induced differentiation in MEL cells could involve the disruption of signaling cascades that maintain the undifferentiated state.

Diastovaricin_I_Proposed_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_phenotype Cellular Phenotype Diastovaricin_I This compound Hsp90 Hsp90 Diastovaricin_I->Hsp90 Inhibits Client_Proteins Client Proteins (e.g., kinases involved in maintaining proliferation) Hsp90->Client_Proteins Maintains stability of Degradation Ubiquitin-Proteasome Degradation Hsp90->Degradation Dissociation leads to Client_Proteins->Degradation Signaling_Inhibition Inhibition of Proliferation Signals Degradation->Signaling_Inhibition Results in Transcription_Factors Erythroid-Specific Transcription Factors (e.g., GATA-1) Signaling_Inhibition->Transcription_Factors Allows activation of Gene_Expression Erythroid Gene Expression (e.g., Globin genes) Transcription_Factors->Gene_Expression Promotes Differentiation Erythroid Differentiation Gene_Expression->Differentiation Leads to

Caption: Proposed signaling pathway for this compound-induced erythroid differentiation.

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Diastovaricin_I_Workflow Fermentation Fermentation of Streptomyces sp. Gö 40/10 Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Semi_Pure Semi-Purified Fractions Silica_Gel->Semi_Pure Sephadex Sephadex LH-20 Chromatography Semi_Pure->Sephadex Purified_Fractions Purified Fractions Sephadex->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Pure_Diastovaricin_I Pure this compound HPLC->Pure_Diastovaricin_I

Caption: Experimental workflow for the isolation and purification of this compound.

Conclusion

This compound remains a compelling natural product with demonstrated biological activity. This guide has synthesized the available data on its chemical structure, physicochemical properties, and biological effects to provide a solid foundation for future research. The detailed protocols offer practical guidance for its isolation and biological evaluation. Further investigation into its mechanism of action and its efficacy in various cancer models is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to the Putative Diastovaricin I Biosynthesis Pathway in Streptomyces diastatochromogenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of Diastovaricin I, a predicted ansamycin-type polyketide from Streptomyces diastatochromogenes. While the specific gene cluster for this compound has not been explicitly characterized in the scientific literature, this document outlines a probable pathway based on the well-established principles of ansamycin (B12435341) biosynthesis. It details the key enzymatic steps, from the formation of the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit to the polyketide chain assembly and subsequent tailoring reactions. Furthermore, this guide presents detailed experimental protocols for the elucidation and verification of this putative pathway, including methods for gene knockout, heterologous expression, and metabolite analysis. The information herein serves as a foundational resource for researchers aiming to investigate and potentially engineer the biosynthesis of this and related bioactive compounds.

Introduction

Streptomyces diastatochromogenes is a Gram-positive bacterium known for its prolific production of a diverse array of secondary metabolites with significant biological activities.[1] Among these are polyketides, non-ribosomal peptides, and other complex natural products. The compound "Diastovaricins I," with a molecular formula of C39H45NO10, is predicted to be a member of the ansamycin family of antibiotics based on its chemical composition. Ansamycins are characterized by a unique macrocyclic structure in which an aliphatic chain bridges an aromatic nucleus.[2][3] Their biosynthesis is of considerable interest due to their potent antibacterial, antiviral, and antitumor properties.

This guide focuses on the putative biosynthetic pathway of this compound in Streptomyces diastatochromogenes. As the dedicated biosynthetic gene cluster has not yet been experimentally verified, the pathway presented here is a model based on the conserved mechanisms of ansamycin biosynthesis in other Streptomyces species.

The Putative this compound Biosynthetic Pathway

The biosynthesis of ansamycins is a multi-step process involving the formation of a unique starter unit, polyketide chain elongation and cyclization, and a series of post-PKS tailoring modifications.

Formation of the AHBA Starter Unit

The biosynthesis of most ansamycins, and likely this compound, is initiated with the formation of 3-amino-5-hydroxybenzoic acid (AHBA). This non-proteinogenic amino acid serves as the starter unit for the polyketide synthase (PKS) machinery. The formation of AHBA is a key branch point from primary metabolism, typically involving a set of conserved enzymes. The central enzyme in this pathway is AHBA synthase .[4][5]

The proposed pathway for AHBA synthesis is as follows:

  • Chorismate conversion: The pathway begins with chorismate, a key intermediate in the shikimate pathway.

  • A series of enzymatic steps: A cascade of enzymes, including aminodeoxychorismate synthase, converts chorismate into the final AHBA molecule.

Polyketide Chain Assembly

Following its synthesis, AHBA is loaded onto a Type I polyketide synthase (PKS) assembly line. This large, multi-domain enzymatic complex is responsible for the iterative addition of extender units, typically derived from malonyl-CoA or methylmalonyl-CoA, to the growing polyketide chain. The specific number and type of extender units, as well as the reductive processing at each step (ketoreduction, dehydration, and enoylreduction), determine the length and initial structure of the aliphatic ansa chain of this compound.

Post-PKS Tailoring Modifications

After the polyketide chain is synthesized and released from the PKS, it undergoes a series of tailoring modifications to yield the final bioactive this compound molecule. These modifications are catalyzed by a suite of tailoring enzymes, typically encoded within the same gene cluster as the PKS. These enzymes can include:

  • Hydroxylases (e.g., Cytochrome P450 monooxygenases): Introduce hydroxyl groups at specific positions on the ansa chain or the aromatic core.

  • Methyltransferases: Add methyl groups, often using S-adenosyl methionine (SAM) as a donor.

  • Glycosyltransferases: Attach sugar moieties to the molecule, which can significantly impact its bioactivity and solubility.

  • Acyltransferases: Add acyl groups.

  • Oxidoreductases: Catalyze various oxidation and reduction reactions.

The precise sequence and action of these tailoring enzymes are crucial for the final structure and biological activity of this compound.

Putative Gene Cluster for this compound Biosynthesis

Based on the genome sequence of Streptomyces diastatochromogenes Tü6028, a putative ansamycin biosynthetic gene cluster can be identified using bioinformatic tools like antiSMASH.[3][6][7] A candidate cluster for this compound biosynthesis would be expected to contain the following key genes:

Putative Gene Predicted Function Role in this compound Biosynthesis
dvsA (example)AHBA synthaseSynthesis of the 3-amino-5-hydroxybenzoic acid starter unit.
dvsB1-B5 (example)Type I Polyketide Synthase (PKS) modulesAssembly of the polyketide backbone of the ansa chain.
dvsC (example)Thioesterase (TE)Release of the completed polyketide chain from the PKS.
dvsH1, dvsH2 (example)Cytochrome P450 HydroxylaseHydroxylation of the ansa chain or aromatic core.
dvsM1, dvsM2 (example)MethyltransferaseMethylation of specific positions on the molecule.
dvsG (example)GlycosyltransferaseAttachment of a sugar moiety.
dvsR (example)Regulatory protein (e.g., LuxR family)Control of gene expression within the cluster.
dvsT (example)Transporter proteinExport of this compound out of the cell.

Note: The gene names provided are hypothetical examples and would need to be confirmed through experimental validation.

Visualizing the Putative Biosynthetic Pathway and Experimental Workflows

This compound Biosynthetic Pathway

Diastovaricin_I_Biosynthesis cluster_AHBA AHBA Biosynthesis cluster_PKS Polyketide Synthesis cluster_Tailoring Tailoring Reactions Chorismate Chorismate Intermediate_1 Intermediate_1 Chorismate->Intermediate_1 dvsA1 (putative) AHBA AHBA Intermediate_1->AHBA dvsA2 (putative) Polyketide_Chain Polyketide_Chain AHBA->Polyketide_Chain dvsB1-B5 (PKS) + Malonyl-CoA + Methylmalonyl-CoA Hydroxylated_Intermediate Hydroxylated_Intermediate Polyketide_Chain->Hydroxylated_Intermediate dvsH1, dvsH2 (Hydroxylases) Methylated_Intermediate Methylated_Intermediate Hydroxylated_Intermediate->Methylated_Intermediate dvsM1, dvsM2 (Methyltransferases) Glycosylated_Intermediate Glycosylated_Intermediate Methylated_Intermediate->Glycosylated_Intermediate dvsG (Glycosyltransferase) Diastovaricin_I Diastovaricin_I Glycosylated_Intermediate->Diastovaricin_I Other tailoring enzymes

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow for Gene Cluster Identification

Gene_Cluster_Identification A Genome Sequencing of S. diastatochromogenes B Bioinformatic Analysis (antiSMASH) A->B C Identify Putative Ansamycin BGC (AHBA synthase homolog) B->C D Gene Knockout Studies (e.g., PKS gene) C->D G Heterologous Expression of BGC in a Host Strain C->G E LC-MS Analysis of Mutant D->E F Absence of this compound Production E->F Confirmation H LC-MS Analysis of Heterologous Host G->H I Detection of this compound H->I Confirmation

References

Diastovaricin I: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diastovaricin I, an ansamycin (B12435341) compound isolated from Streptomyces species, presents a complex and evolving pharmacological profile. Initially reported as a novel antibiotic, subsequent evidence suggests its more prominent and well-documented role is in the induction of cellular differentiation. This technical guide provides an in-depth analysis of the known mechanisms of action of this compound, with a primary focus on its effects on cell differentiation. It addresses the historical context of its classification as an antibiotic and presents the current understanding of its biological activities. This document collates available data, details experimental methodologies, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in oncology, cell biology, and drug discovery.

Introduction: A Reclassification of Biological Activity

This compound was first described in 1986 as a "new ansamycin antibiotic"[1]. However, the initial findings regarding its antimicrobial properties have been contested by later reports. A more recent pharmacological profile asserts that this compound does not exhibit significant antimicrobial activity[2]. This discrepancy highlights a critical shift in the understanding of this compound's primary biological function.

The ansamycin class of natural products, to which this compound belongs, are well-known for their inhibitory effects on bacterial DNA-dependent RNA polymerase. This established mechanism for other ansamycins provides a theoretical framework for potential, albeit weak or highly specific, antibiotic action. However, the lack of robust, reproducible data on the antibacterial efficacy of this compound has led to a re-evaluation of its therapeutic potential.

In contrast, the ability of this compound to promote cellular differentiation, particularly in murine Friend erythroleukemia cells, is a consistently reported and more thoroughly investigated phenomenon[1][2]. This guide, therefore, will focus on the well-documented role of this compound as an inducer of cellular differentiation, while acknowledging the historical context of its initial antibiotic classification.

Mechanism of Action in Cellular Differentiation

The primary characterized biological effect of this compound is the induction of differentiation in specific cancer cell lines, most notably Friend erythroleukemia cells. This process involves the transition of malignant, proliferative cells to a more mature, less proliferative, or post-mitotic state, a highly desirable outcome in cancer therapy.

Effect on Friend Erythroleukemia Cells

This compound has been shown to be a potent inducer of erythroid differentiation in Friend murine leukemia cells[1][2]. This process is characterized by a series of morphological and biochemical changes, including the synthesis of hemoglobin and alterations in cell surface markers.

Table 1: Quantitative Data on this compound-Induced Cell Differentiation

ParameterCell LineEffective ConcentrationObserved EffectReference
Induction of DifferentiationMouse Friend CellsNot specified in available literaturePromotes differentiation[1][2]

Further research is required to populate this table with specific quantitative values such as EC50 for differentiation induction.

Signaling Pathways

The precise signaling pathways modulated by this compound to induce differentiation have not been fully elucidated in the available literature. However, based on the known mechanisms of other differentiation-inducing agents in Friend erythroleukemia cells, several pathways are likely involved. The following diagram illustrates a hypothetical signaling cascade based on common mechanisms of erythroid differentiation.

G cluster_0 Cellular Environment cluster_1 Cellular Response Diastovaricin_I This compound Signal_Transduction Signal Transduction Cascade (Hypothetical) Diastovaricin_I->Signal_Transduction Binds to receptor or enters cell Cell_Membrane Cell Membrane Gene_Expression Altered Gene Expression Signal_Transduction->Gene_Expression Activation of transcription factors Differentiation Erythroid Differentiation Gene_Expression->Differentiation Synthesis of differentiation-specific proteins (e.g., Hemoglobin) G Start Start Prep_Culture Prepare Bacterial Culture Start->Prep_Culture Prep_Compound Prepare this compound Serial Dilutions Start->Prep_Compound Inoculate Inoculate Microtiter Plate Prep_Culture->Inoculate Prep_Compound->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Results Determine MIC Incubate->Read_Results End End Read_Results->End G Start Start Culture_Cells Culture Friend Erythroleukemia Cells Start->Culture_Cells Treat_Cells Treat Cells with this compound Culture_Cells->Treat_Cells Incubate_Cells Incubate for 4-5 Days Treat_Cells->Incubate_Cells Stain_Cells Stain for Hemoglobin (Benzidine Staining) Incubate_Cells->Stain_Cells Microscopy Microscopic Analysis Stain_Cells->Microscopy Analyze_Data Quantify Percentage of Differentiated Cells Microscopy->Analyze_Data End End Analyze_Data->End

References

Diastovaricin I: An In-Depth Technical Guide on its Antitumor Properties

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Diastovaricin I

This compound is a naturally occurring ansamycin (B12435341) antibiotic. The ansamycin family is characterized by a macrocyclic structure containing an aromatic ring system bridged by an aliphatic chain. Several members of this family, including Geldanamycin and Naphthomycin A, have demonstrated notable antitumor activities, primarily through the inhibition of heat shock protein 90 (Hsp90) or by interfering with nucleic acid synthesis. The structural similarity of this compound to these compounds suggests a potential for anticancer activity, yet specific research in this area remains limited.

Quantitative Data on Biological Activity

A thorough search of scientific databases and literature has not yielded quantitative data regarding the cytotoxic or antitumor activities of this compound that would be suitable for tabular presentation. Information such as IC50 values against various cancer cell lines, tumor growth inhibition percentages from in vivo studies, or other quantitative measures of antitumor efficacy could not be located in publicly accessible research.

The most frequently cited biological effect of this compound is its capacity to induce differentiation in mouse Friend erythroleukemia cells. This process involves the maturation of cancer cells towards a more specialized, less proliferative state. However, the specific concentrations required for this effect and the detailed molecular mechanisms driving it have not been extensively documented in a manner that allows for a comprehensive quantitative summary.

Experimental Protocols

The absence of detailed published studies on the antitumor properties of this compound means that specific experimental protocols for its evaluation in this context cannot be provided. However, based on the investigation of other ansamycin antibiotics, a general workflow for assessing the antitumor potential of a novel compound can be outlined.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Acquisition (this compound) B Cell Viability Assays (e.g., MTT, CellTiter-Glo) on a panel of cancer cell lines A->B C Determination of IC50 Values B->C D Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Mechanism of Action Studies (e.g., Western Blot for signaling proteins, Hsp90 inhibition assay) D->F E->F G Animal Model Selection (e.g., Xenograft, Syngeneic) F->G Promising in vitro results H Toxicity Studies (Maximum Tolerated Dose) G->H I Efficacy Studies (Tumor growth inhibition, Survival analysis) H->I J Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis I->J Hsp90_Inhibition_Pathway Diastovaricin_I This compound Hsp90 Hsp90 Diastovaricin_I->Hsp90 Inhibition Client_Proteins Oncogenic Client Proteins (e.g., Akt, Raf, HER2, EGFR) Hsp90->Client_Proteins Chaperoning & Stabilization Ubiquitination Ubiquitination Hsp90->Ubiquitination Inhibition leads to Proliferation Cell Proliferation & Survival Client_Proteins->Proliferation Proteasome Proteasomal Degradation Ubiquitination->Proteasome Proteasome->Client_Proteins Degradation of unstable proteins Apoptosis Apoptosis Proteasome->Apoptosis Induction of

An In-depth Technical Guide to 30-Hydroxy-naphthomycin C: Natural Sources, Analogs, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

30-Hydroxy-naphthomycin C, also known as Diastovaricin I, is a member of the ansamycin (B12435341) family of antibiotics, a class of secondary metabolites renowned for their diverse biological activities. These compounds, characterized by a macrocyclic lactam structure, are primarily produced by actinomycete bacteria, particularly of the genus Streptomyces. This technical guide provides a comprehensive overview of the natural sources, known analogs, biological activities, and detailed experimental protocols related to 30-Hydroxy-naphthomycin C and its structural relatives. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product discovery, medicinal chemistry, and the development of novel therapeutic agents.

Natural Sources of 30-Hydroxy-naphthomycin C and its Analogs

30-Hydroxy-naphthomycin C (this compound)

The primary known natural source of 30-Hydroxy-naphthomycin C (this compound) is the actinomycete strain Streptomyces sp. Gö 40/10 . This strain has been a subject of interest due to its capacity to produce a diverse array of secondary metabolites, a phenomenon often explored through the "One Strain Many Compounds" (OSMAC) approach. By manipulating cultivation conditions, researchers can induce the production of various bioactive molecules from a single microbial source.

Other Naphthomycin Analogs

Several other Streptomyces species have been identified as producers of structurally related naphthomycin analogs. These include:

  • Streptomyces collinus : A known producer of Naphthomycin A.

  • Streptomyces sp. CS : An endophyte isolated from the medicinal plant Maytenus hookeri, which produces Naphthomycin K.

  • Streptomyces naphthomycinicus : A species that also produces Naphthomycin A.

The isolation of these microorganisms from diverse environments, including soil and as endophytes within plants, underscores the vast biosynthetic potential of the Streptomyces genus.

Chemical Structure and Analogs

30-Hydroxy-naphthomycin C belongs to the naphthalenic ansamycins, which are characterized by a naphthoquinone or hydroquinone (B1673460) core bridged by an aliphatic ansa chain. The core structure is biosynthetically derived from 3-amino-5-hydroxybenzoic acid (AHBA). Variations in the ansa chain, as well as substitutions on the aromatic core, give rise to the diverse family of naphthomycin analogs.

Table 1: Key Naphthomycin Analogs and Their Producing Organisms

Compound NameSynonym(s)Producing Organism(s)
30-Hydroxy-naphthomycin CThis compoundStreptomyces sp. Gö 40/10
Naphthomycin AStreptomyces collinus, Streptomyces naphthomycinicus
Naphthomycin KStreptomyces sp. CS
Naphthomycin LStreptomyces sp.
Naphthomycin MStreptomyces sp.
Naphthomycin NStreptomyces sp.

Biological Activity

The naphthomycin family of compounds exhibits a broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties.

30-Hydroxy-naphthomycin C (this compound)

30-Hydroxy-naphthomycin C has been reported to possess notable biological activities:

  • Antitumor Activity : It is described as an antitumor compound.

  • Inducer of Differentiation : It has been shown to induce the differentiation of mouse Friend erythroleukemia cells.

  • Antibiotic Properties : While classified as an antibiotic, some sources suggest it may not have significant antimicrobial activity, a point that warrants further investigation.

Quantitative data, such as IC50 values for its cytotoxic or differentiation-inducing activities, are not extensively available in publicly accessible literature and require further experimental determination.

Other Naphthomycin Analogs

The biological activities of other naphthomycin analogs have been more extensively characterized, with quantitative data available for some.

Table 2: Quantitative Biological Activity of Selected Naphthomycin Analogs

CompoundActivity TypeCell Line/OrganismIC50 / MIC (µM)
Naphthomycin A CytotoxicityA549 (Human Lung Carcinoma)9.2 ± 0.8
CytotoxicityHeLa (Human Cervical Carcinoma)15.2 ± 1.1
CytotoxicityBEL-7402 (Human Hepatocellular Carcinoma)7.9 ± 1.4
CytotoxicityHT-29 (Human Colon Carcinoma)20.8 ± 1.6
Naphthomycin K CytotoxicityP388 (Murine Leukemia)Evident Cytotoxicity (Specific IC50 not reported)
CytotoxicityA549 (Human Lung Carcinoma)Evident Cytotoxicity (Specific IC50 not reported)
AntimicrobialStaphylococcus aureusNo inhibitory activity
AntimicrobialMycobacterium tuberculosisNo inhibitory activity
Naphthomycin L CytotoxicityVarious Cancer Cell LinesInactive
Naphthomycin M CytotoxicityVarious Cancer Cell LinesInactive
Naphthomycin N CytotoxicityVarious Cancer Cell LinesInactive

Note: The lack of activity for Naphthomycins L, M, and N in the tested cancer cell lines does not preclude other potential biological activities.

Experimental Protocols

This section provides detailed methodologies for the cultivation of naphthomycin-producing Streptomyces, and the extraction, purification, and biological evaluation of these compounds.

Cultivation of Streptomyces sp. for Naphthomycin Production

Objective: To cultivate Streptomyces species under conditions favorable for the production of naphthomycin compounds.

Materials:

  • Selected Streptomyces strain (e.g., Streptomyces sp. Gö 40/10)

  • Seed medium (e.g., Tryptic Soy Broth or Yeast Extract-Malt Extract Broth)

  • Production medium (e.g., Oatmeal medium, ISP2 broth, or custom production medium)

  • Sterile baffled Erlenmeyer flasks

  • Shaking incubator

  • Centrifuge

Protocol:

  • Seed Culture Preparation:

    • Inoculate a 250 mL baffled Erlenmeyer flask containing 50 mL of sterile seed medium with a loopful of spores or a piece of mycelial mat from a stock culture of the Streptomyces strain.

    • Incubate the flask at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours, or until dense growth is observed.

  • Production Culture:

    • Inoculate a 1 L baffled Erlenmeyer flask containing 200 mL of sterile production medium with 5-10% (v/v) of the seed culture.

    • Incubate the production culture at 28-30°C on a rotary shaker at 200-250 rpm for 7-14 days. The optimal fermentation time will vary depending on the strain and specific compound of interest.

    • Monitor the culture periodically for growth and production of the target compound, if analytical standards are available.

Extraction and Purification of Naphthomycins

Objective: To extract and purify naphthomycin compounds from the fermentation broth.

Materials:

Protocol:

  • Extraction:

    • Separate the mycelial mass from the fermentation broth by centrifugation (e.g., 8,000 rpm for 15 minutes).

    • Extract the supernatant three times with an equal volume of ethyl acetate in a separatory funnel.

    • Extract the mycelial pellet with methanol. Combine the methanol extracts and evaporate to dryness under reduced pressure. Resuspend the residue in water and extract three times with an equal volume of ethyl acetate.

    • Combine all ethyl acetate extracts and evaporate to dryness using a rotary evaporator to obtain the crude extract.

  • Solvent Partitioning (Optional):

    • To remove nonpolar impurities, partition the crude extract between n-hexane and methanol. The more polar naphthomycin compounds will preferentially partition into the methanol layer.

  • Chromatographic Purification:

    • Silica Gel Column Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and apply it to a silica gel column. Elute the column with a gradient of increasing polarity, for example, from 100% dichloromethane (B109758) to a mixture of dichloromethane and methanol. Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC to identify those containing the target compounds.

    • Sephadex LH-20 Column Chromatography: Further purify the active fractions using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on size and polarity.

    • Preparative HPLC: Perform the final purification step using a preparative reverse-phase HPLC system with a C18 column. Use a gradient of acetonitrile (B52724) and water as the mobile phase.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic activity of purified naphthomycin compounds against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Purified naphthomycin compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the 96-well plates with cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the naphthomycin compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the study of 30-Hydroxy-naphthomycin C and its analogs.

experimental_workflow cluster_isolation Isolation and Cultivation cluster_purification Extraction and Purification cluster_analysis Analysis and Bioassays strain Streptomyces sp. Gö 40/10 cultivation Fermentation in Production Medium strain->cultivation extraction Solvent Extraction (Ethyl Acetate) cultivation->extraction chromatography Chromatography (Silica, Sephadex, HPLC) extraction->chromatography pure_compound Pure 30-Hydroxy- naphthomycin C chromatography->pure_compound structure Structural Elucidation (NMR, MS) pure_compound->structure bioassay Biological Assays (e.g., Cytotoxicity) pure_compound->bioassay data Activity Data (e.g., IC50) bioassay->data

Caption: Workflow for the isolation, purification, and analysis of 30-Hydroxy-naphthomycin C.

biosynthesis_pathway shikimate Shikimate Pathway ahba 3-Amino-5-hydroxy- benzoic acid (AHBA) shikimate->ahba AHBA Synthase cyclization Cyclization and Modifications ahba->cyclization pks Polyketide Synthase (PKS) polyketide Polyketide Chain pks->polyketide polyketide->cyclization naphthomycin Naphthomycin Core Structure cyclization->naphthomycin

Caption: Simplified biosynthetic pathway of naphthalenic ansamycins.

Conclusion and Future Directions

30-Hydroxy-naphthomycin C (this compound) and its analogs represent a promising class of natural products with potential therapeutic applications, particularly in oncology. The producing organism, Streptomyces sp. Gö 40/10, is a rich source of chemical diversity. Future research should focus on:

  • Comprehensive Biological Profiling: A thorough evaluation of the biological activities of 30-Hydroxy-naphthomycin C is needed, including the determination of its IC50 values against a panel of cancer cell lines and its antimicrobial spectrum.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by 30-Hydroxy-naphthomycin C will be crucial for understanding its therapeutic potential.

  • Analog Synthesis and Structure-Activity Relationship (SAR) Studies: The chemical synthesis of novel analogs of 30-Hydroxy-naphthomycin C will enable the exploration of SAR and the optimization of its biological activity and pharmacokinetic properties.

  • Genome Mining and Biosynthetic Engineering: The genomic analysis of Streptomyces sp. Gö 40/10 could reveal the biosynthetic gene cluster responsible for this compound production, opening avenues for biosynthetic engineering to generate novel and more potent analogs.

This technical guide provides a solid foundation for researchers to build upon in their exploration of this fascinating family of natural products. The detailed protocols and compiled data are intended to facilitate further investigation and accelerate the drug discovery and development process.

Diastovaricin I: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 102281-52-7

Molecular Formula: C₃₉H₄₅NO₁₀

Molecular Weight: 687.78 g/mol

Introduction

Diastovaricin I is a naturally occurring ansamycin (B12435341) antibiotic isolated from the bacterium Streptomyces diastochromogenes subsp. variabilicolor.[1] As a member of the ansamycin class of antibiotics, it is characterized by a macrocyclic structure spanned by an aliphatic chain. This compound has garnered interest within the scientific community for its potential antitumor properties and its ability to induce cellular differentiation. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its biological activities, and where available, experimental methodologies, to support further research and drug development efforts.

Physicochemical Properties

PropertyValueReference
CAS Number102281-52-7[1]
Molecular FormulaC₃₉H₄₅NO₁₀[1]
Molecular Weight687.78 g/mol [1]
SourceStreptomyces diastochromogenes subsp. variabilicolor[1]

Biological Activity

Antitumor and Antibacterial Activity
Induction of Erythroid Differentiation

A notable biological activity of this compound is its ability to induce differentiation in Friend mouse erythroleukemia cells.[1] This process involves the commitment of the leukemic cells to a more mature, non-proliferative erythroid lineage, which is a key area of interest in cancer research as a potential therapeutic strategy.

Experimental Protocols

Detailed experimental protocols for the biological assays of this compound are not explicitly available in the reviewed literature. However, based on standard methodologies for similar compounds, the following outlines general approaches that could be adapted for studying this compound.

Cytotoxicity Assay (General Protocol)

A common method to assess the antitumor activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for a General Cytotoxicity Assay:

G cluster_0 Cell Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis seed_cells Seed cancer cells in 96-well plates add_compound Add varying concentrations of this compound seed_cells->add_compound incubate_1 Incubate for 24-72 hours add_compound->incubate_1 add_mtt Add MTT solution incubate_1->add_mtt incubate_2 Incubate for 2-4 hours add_mtt->incubate_2 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_2->add_solubilizer measure_abs Measure absorbance at ~570 nm add_solubilizer->measure_abs calc_ic50 Calculate IC50 value measure_abs->calc_ic50

Caption: General workflow for determining the cytotoxicity of a compound using the MTT assay.

Friend Mouse Erythroleukemia Cell Differentiation Assay (General Protocol)

The induction of differentiation in Friend mouse erythroleukemia (MEL) cells can be assessed by staining for hemoglobin, a marker of erythroid differentiation, using benzidine (B372746).

Workflow for a General Erythroid Differentiation Assay:

G cluster_0 Cell Culture cluster_1 Induction cluster_2 Staining cluster_3 Quantification culture_cells Culture Friend mouse erythroleukemia cells add_inducer Add this compound at various concentrations culture_cells->add_inducer incubate_inducer Incubate for 4-5 days add_inducer->incubate_inducer harvest_cells Harvest cells incubate_inducer->harvest_cells add_benzidine Add benzidine staining solution harvest_cells->add_benzidine count_cells Count benzidine-positive (blue) cells add_benzidine->count_cells calc_diff Calculate percentage of differentiated cells count_cells->calc_diff

Caption: General workflow for assessing the induction of erythroid differentiation in MEL cells.

Mechanism of Action & Signaling Pathways

The precise mechanism of action and the signaling pathways modulated by this compound in mediating its antitumor and differentiation-inducing effects have not been elucidated in the available literature. Further research is required to understand the molecular targets of this compound and the downstream cellular events it triggers.

Hypothetical Signaling Pathway for Induction of Differentiation:

Based on the known mechanisms of other differentiation-inducing agents, a hypothetical pathway could involve the activation of key transcription factors that regulate the expression of genes associated with the erythroid lineage.

G Diastovaricin_I This compound Cell_Surface_Receptor Cell Surface Receptor (Hypothetical) Diastovaricin_I->Cell_Surface_Receptor Signal_Transduction_Cascade Signal Transduction Cascade Cell_Surface_Receptor->Signal_Transduction_Cascade Transcription_Factor_Activation Transcription Factor Activation (e.g., GATA-1) Signal_Transduction_Cascade->Transcription_Factor_Activation Gene_Expression Erythroid-specific Gene Expression Transcription_Factor_Activation->Gene_Expression Differentiation Erythroid Differentiation Gene_Expression->Differentiation

References

Diastovaricin I: A Technical Deep Dive into a Novel Ansamycin with Antitumor Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diastovaricin I, a naturally occurring ansamycin (B12435341) antibiotic with the molecular formula C₃₉H₄₅NO₁₀, has garnered significant interest within the scientific community for its potent biological activities. Isolated from Streptomyces sp. Gö 40/10, this compound has demonstrated notable antitumor properties and the ability to induce cellular differentiation, positioning it as a promising candidate for further investigation in oncological research and drug development. This technical guide provides a comprehensive overview of this compound, consolidating available data on its physicochemical properties, biological functions, and the experimental methodologies used for its study.

Physicochemical Properties

This compound is a complex macrocyclic lactam belonging to the ansamycin family of antibiotics. Its distinct structure is characterized by an aliphatic ansa chain bridging an aromatic nucleus. The precise stereochemistry and functional group arrangement contribute to its unique biological profile.

PropertyValueReference
Molecular FormulaC₃₉H₄₅NO₁₀[1]
Molecular Weight687.77 g/mol [1]
CAS Number102281-52-7
AppearanceNot specified in available literature
SolubilityNot specified in available literature

Biological Activity

Antitumor Activity
Induction of Cellular Differentiation

A key biological function of this compound is its ability to induce erythroid differentiation in Friend murine erythroleukemia (MEL) cells.[2] MEL cells are a valuable in vitro model for studying the mechanisms of erythropoiesis and for identifying potential therapeutic agents for leukemias. The induction of differentiation by this compound suggests its potential to force malignant cells to mature into non-proliferating, specialized cell types.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are not extensively documented in publicly accessible literature. The following sections outline generalized methodologies that would be applicable to the study of this compound, based on standard practices for natural product chemistry and cell biology.

Isolation and Structure Elucidation of this compound

Objective: To isolate this compound from Streptomyces sp. Gö 40/10 and confirm its structure.

Workflow:

cluster_0 Fermentation & Extraction cluster_1 Purification cluster_2 Structure Elucidation Fermentation Fermentation of Streptomyces sp. Gö 40/10 Extraction Solvent Extraction of Culture Broth Fermentation->Extraction Chromatography Chromatographic Separation (e.g., Silica (B1680970) Gel, HPLC) Extraction->Chromatography Fractionation Bioassay-Guided Fractionation Chromatography->Fractionation Spectroscopy Spectroscopic Analysis (NMR, MS) Fractionation->Spectroscopy Confirmation Structural Confirmation Spectroscopy->Confirmation

Caption: Workflow for the isolation and structural elucidation of this compound.

Methodology:

  • Fermentation: Streptomyces sp. Gö 40/10 is cultured in a suitable liquid medium under optimal conditions for secondary metabolite production.

  • Extraction: The culture broth is harvested, and the biomass is separated from the supernatant. Both are extracted with an organic solvent (e.g., ethyl acetate, butanol) to partition the secondary metabolites.

  • Purification: The crude extract is subjected to a series of chromatographic techniques, such as column chromatography over silica gel or other stationary phases. Further purification is achieved using high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The purified compound's structure is determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments) and Mass Spectrometry (MS).[3][4][5][6][7]

Friend Murine Erythroleukemia (MEL) Cell Differentiation Assay

Objective: To assess the ability of this compound to induce erythroid differentiation in MEL cells.

Workflow:

CellCulture Culture of MEL cells Treatment Treatment with this compound CellCulture->Treatment Incubation Incubation for a defined period Treatment->Incubation Staining Benzidine (B372746) Staining for Hemoglobin Incubation->Staining Analysis Quantification of Benzidine-Positive Cells Staining->Analysis

Caption: Workflow for the MEL cell differentiation assay.

Methodology:

  • Cell Culture: MEL cells are maintained in a suitable culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[2][8][9][10]

  • Treatment: Cells are seeded at a specific density and treated with various concentrations of this compound. A positive control (e.g., dimethyl sulfoxide (B87167), DMSO) and a vehicle control are included.

  • Incubation: The cells are incubated for a period of 4 to 5 days to allow for differentiation to occur.

  • Benzidine Staining: At the end of the incubation period, cells are harvested and stained with a benzidine solution. Hemoglobin-containing (differentiated) cells will stain blue.

  • Analysis: The percentage of benzidine-positive cells is determined by counting under a microscope.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated in the available literature. However, based on the known mechanisms of other ansamycin antibiotics, a hypothetical signaling pathway for its antitumor and differentiation-inducing effects can be proposed. Many ansamycins are known to inhibit Heat Shock Protein 90 (Hsp90), a molecular chaperone that is critical for the stability and function of numerous client proteins involved in cell growth, survival, and signaling.

Hypothetical Signaling Pathway:

Diastovaricin_I This compound Hsp90 Hsp90 Diastovaricin_I->Hsp90 Inhibition Client_Proteins Client Proteins (e.g., Raf-1, Akt, CDK4) Hsp90->Client_Proteins Chaperoning Degradation Ubiquitin-Proteasome Degradation Client_Proteins->Degradation Cell_Cycle_Arrest Cell Cycle Arrest Degradation->Cell_Cycle_Arrest Apoptosis Apoptosis Degradation->Apoptosis Differentiation Cellular Differentiation Degradation->Differentiation

Caption: Hypothetical mechanism of action for this compound via Hsp90 inhibition.

Future Directions

This compound represents a promising natural product with significant therapeutic potential. Further research is warranted to fully characterize its biological activities and elucidate its mechanism of action. Key areas for future investigation include:

  • Total Synthesis: The development of a total synthesis route would enable the production of larger quantities of this compound for preclinical and clinical studies and allow for the generation of novel analogs with improved therapeutic properties.

  • In Vivo Efficacy: Comprehensive in vivo studies in relevant animal models of cancer are necessary to evaluate the antitumor efficacy, pharmacokinetics, and safety profile of this compound.[11][12][13][14][15]

  • Mechanism of Action Studies: Detailed molecular studies are required to identify the specific cellular targets of this compound and to unravel the signaling pathways that mediate its antitumor and differentiation-inducing effects.

Conclusion

This compound is a fascinating natural product with compelling biological activities that merit further exploration. This technical guide has summarized the current knowledge of this compound and provided a framework for future research. The continued investigation of this compound and related ansamycins holds the potential to yield novel and effective therapies for the treatment of cancer.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diastovaricin I, a member of the ansamycin (B12435341) class of antibiotics, represents a unique molecular scaffold with potential therapeutic applications. This document provides a comprehensive overview of the known biological activities of this compound and its related compounds. Due to the limited publicly available data specifically on this compound, this guide also incorporates information from the broader naphthoquinone and ansamycin antibiotic families to provide a fuller context for its potential mechanisms of action and biological effects. This guide summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key pathways to support further research and development efforts in this area.

Introduction

This compound is a naphthalenic ansamycin antibiotic isolated from Streptomyces diastochromogenes subsp. variabilicolor and also from Streptomyces sp. Gö 40.[1] Chemically, it is identified as 30-Hydroxy-naphthomycin C, with the molecular formula C₃₉H₄₅NO₁₀ and a molecular weight of 687.78.[2] The ansamycin family of natural products is characterized by an aromatic moiety bridged by an aliphatic chain, and they are known for a wide range of biological activities, including antimicrobial and antineoplastic effects.

The primary related compound discussed in the available literature is Diastovaricin II, which was isolated alongside this compound. While specific data on this compound and II are sparse, the broader class of naphthomycins, to which they belong, has been studied more extensively, providing valuable insights into their potential biological activities.

Quantitative Biological Activity

Table 1: Cytotoxic Activity of Naphthomycin (a related ansamycin) against Murine Leukemia Cell Lines [3]

CompoundCell LineIC₅₀ (µg/mL)
NaphthomycinP3880.4
NaphthomycinL12101.3
NaphthomycinL5178Y0.8

Key Biological Activities and Mechanism of Action

Antitumor Activity

This compound is described as an antitumor compound.[3] While specific signaling pathways affected by this compound have not been elucidated, the mechanism of the related compound, naphthomycin, has been investigated. Naphthomycin exhibits potent cytotoxicity against murine leukemic cells.[3] Its mode of action is suggested to be the inhibition of various sulfhydryl (SH) enzymes, particularly those involved in nucleic acid biosynthesis.[3] This mechanism, involving the inhibition of DNA and RNA synthesis to a greater extent than protein synthesis, is unique within the ansamycin group of antibiotics.[3]

Induction of Erythroid Differentiation

An intriguing reported activity of this compound is its ability to induce differentiation in Friend mouse erythroleukemia cells.[3] This suggests a potential role in cancer therapy through the induction of malignant cells to enter a more mature, less proliferative state. The experimental details for this observation are not extensively documented in publicly accessible literature.

Antimicrobial Activity

There are conflicting reports regarding the antimicrobial activity of this compound. While it is classified as an antibiotic, one source states that it does not exhibit antimicrobial activity.[4] This is in contrast to the broader ansamycin class, which is well-known for its antibacterial properties.[4] The naphthomycins, as a group, are known to have antimicrobial activities.[5] This discrepancy highlights the need for further specific testing of this compound against a panel of bacterial and fungal strains.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the reviewed literature. However, based on the reported activities of related compounds, the following standard methodologies would be appropriate for its characterization.

Cytotoxicity Assay (IC₅₀ Determination)

The half-maximal inhibitory concentration (IC₅₀) against cancer cell lines can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for Cytotoxicity Assay:

G cluster_0 Cell Culture and Plating cluster_1 Compound Treatment cluster_2 MTT Assay and Data Analysis A Cancer cell lines (e.g., P388, L1210) B Seed cells in 96-well plates A->B C Incubate for 24h B->C D Prepare serial dilutions of this compound E Add compound to wells D->E F Incubate for 48-72h E->F G Add MTT reagent H Incubate for 4h G->H I Add solubilization solution H->I J Read absorbance at 570 nm I->J K Calculate cell viability and IC50 J->K G cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 Result Interpretation A Prepare serial dilutions of this compound in broth C Add inoculum to 96-well plate with compound A->C B Prepare bacterial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24h C->D E Visually inspect for turbidity D->E F Determine lowest concentration with no visible growth (MIC) E->F G cluster_0 Cell Treatment cluster_1 Benzidine Staining cluster_2 Quantification A Culture Friend erythroleukemia cells B Treat with this compound A->B C Incubate for 4-5 days B->C D Harvest and wash cells C->D E Add benzidine-H2O2 staining solution D->E F Count benzidine-positive (blue) cells E->F G Calculate percentage of differentiated cells F->G G cluster_0 Hsp90 Chaperone Cycle cluster_1 Ansamycin Intervention cluster_2 Downstream Effects Hsp90 Hsp90 Client Client Protein (e.g., Akt, Raf-1) Hsp90->Client chaperones Degradation Client Protein Degradation Client->Degradation leads to Diasto This compound (Ansamycin) Diasto->Hsp90 inhibits Apoptosis Apoptosis Degradation->Apoptosis Prolif Inhibition of Proliferation Degradation->Prolif

References

Methodological & Application

Diastovaricin I: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Drug Development Professionals and Scientists

Introduction: Diastovaricin I is a naturally occurring antibiotic isolated from Streptomyces species.[1] It has garnered interest within the scientific community due to its potential as an antibacterial and antitumor compound.[1] This document provides a summary of its known properties and generalized protocols for its purification. It is important to note that as of this writing, a total synthesis of this compound has not been reported in publicly available scientific literature.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its detection and characterization in experimental settings.

PropertyValueReference
Molecular FormulaC39H45NO10[2][3]
Molecular Weight687.8 g/mol [1]
CAS Number102281-52-7[1]
AppearanceNot specified in literature
SolubilityNot specified in literature
Storage Temperature-20℃[3]

Purification of this compound from Streptomyces sp.

The following is a generalized protocol for the isolation and purification of this compound from a culture of a producing Streptomyces strain. This protocol is based on common methodologies for the purification of secondary metabolites from actinobacteria.

I. Fermentation
  • Inoculum Preparation: Aseptically transfer a colony of the this compound-producing Streptomyces strain from an agar (B569324) plate to a flask containing a suitable seed medium. Incubate at 28-30°C with agitation (200-250 rpm) for 2-3 days.

  • Production Culture: Inoculate a larger volume of production medium with the seed culture. The production medium should be optimized for secondary metabolite production.

  • Incubation: Incubate the production culture at 28-30°C with agitation for 5-10 days. Monitor the production of this compound using a suitable analytical method, such as HPLC analysis of a small sample of the culture broth.

II. Extraction
  • Separation of Biomass and Supernatant: Centrifuge the fermentation broth to separate the mycelial biomass from the supernatant.

  • Solvent Extraction:

    • From Supernatant: Extract the cell-free supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate (B1210297) or butanol. Repeat the extraction 2-3 times to ensure complete recovery of the compound.

    • From Mycelium: Extract the mycelial biomass with a polar organic solvent like acetone (B3395972) or methanol (B129727). After extraction, filter the mixture and evaporate the solvent in vacuo.

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

III. Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane (B92381) or chloroform).

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate or chloroform-methanol gradient.

    • Collect fractions and analyze them for the presence of this compound using Thin Layer Chromatography (TTC) or HPLC.

    • Pool the fractions containing the compound of interest and concentrate them.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Further purify the enriched fractions using a preparative reverse-phase HPLC column (e.g., C18).

    • Use a suitable mobile phase, such as a gradient of acetonitrile (B52724) in water or methanol in water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.

    • Monitor the elution profile with a UV detector at a wavelength where this compound shows maximum absorbance.

    • Collect the peak corresponding to this compound.

  • Final Purification and Characterization:

    • Desalt the purified fraction if necessary.

    • Lyophilize or evaporate the solvent to obtain pure this compound.

    • Confirm the identity and purity of the final product using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Streptomyces Culture B Inoculum Preparation A->B C Production Fermentation B->C D Centrifugation C->D E Solvent Extraction (Supernatant & Mycelium) D->E F Concentration E->F G Silica Gel Chromatography F->G H Fraction Collection & Analysis G->H I Preparative HPLC H->I J Pure this compound I->J

A generalized workflow for the purification of this compound.

Biological Activity and Potential Signaling Pathways

This compound has been reported to exhibit antitumor activity. While the specific molecular targets and the signaling pathways modulated by this compound have not been fully elucidated, many natural product-derived antitumor compounds interfere with key cellular signaling cascades that regulate cell proliferation, survival, and apoptosis.

One such critical pathway is the MAPK/ERK pathway, which is frequently dysregulated in cancer. The diagram below illustrates a simplified overview of this pathway. It is a plausible, though not yet demonstrated, hypothesis that this compound could exert its antitumor effects by modulating components of this or similar pathways. Further research is required to determine the precise mechanism of action of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylation Gene Gene Expression (Proliferation, Survival) TF->Gene

A simplified MAPK/ERK signaling pathway, a potential target for antitumor compounds.

References

Application Notes and Protocols for HPLC Analysis of Diastovaricin I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Diastovaricin I using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are based on established principles for the analysis of complex natural products, specifically macrocyclic lactams of the ansamycin (B12435341) class.

Introduction

This compound is a member of the ansamycin family of antibiotics, characterized by a macrocyclic lactam structure. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. This application note outlines a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Quaternary or Binary Gradient HPLC System
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% (v/v) Formic Acid
Mobile Phase B Acetonitrile with 0.1% (v/v) Formic Acid
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm (or optimal wavelength determined by UV scan)
Run Time Approximately 20 minutes

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
17.01090
17.19010
20.09010
Standard and Sample Preparation

Standard Preparation:

  • Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase initial conditions (90:10 Water:Acetonitrile with 0.1% Formic Acid).

Sample Preparation (from a hypothetical fermentation broth):

  • Centrifuge the fermentation broth to separate the supernatant from the cell mass.

  • Perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate (B1210297) three times.

  • Pool the organic layers and evaporate to dryness under reduced pressure.

  • Reconstitute the residue in a known volume of methanol.

  • Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC injection.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of this HPLC method.

Table 3: Summary of Method Validation Parameters

ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Retention Time ~ 12.5 min

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard This compound Standard Standard_Prep Prepare Calibration Curve Standards Standard->Standard_Prep Sample Test Sample Sample_Prep Extract & Filter Sample Sample->Sample_Prep HPLC HPLC System (Pump, Injector, Column, Detector) Standard_Prep->HPLC Sample_Prep->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Quantification Quantify this compound Chromatogram->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Development Start Define Analytical Goal (Quantification of this compound) Column_Selection Select Column (e.g., C18) Start->Column_Selection Mobile_Phase Optimize Mobile Phase (Solvent Ratio, pH) Column_Selection->Mobile_Phase Detection Select Detection Wavelength (UV Scan) Mobile_Phase->Detection Gradient Develop Gradient Program Detection->Gradient Validation Method Validation (Linearity, Precision, Accuracy) Gradient->Validation Final_Method Finalized HPLC Method Validation->Final_Method

Caption: Logical workflow for HPLC method development for this compound.

Ansamycin_MoA Ansamycin This compound (Ansamycin) Inhibition Inhibition Ansamycin->Inhibition RNAP Bacterial RNA Polymerase Transcription Transcription (RNA Synthesis) RNAP->Transcription No_Protein No Protein Synthesis Transcription->No_Protein Inhibition->Transcription Cell_Death Bacterial Cell Death No_Protein->Cell_Death

Caption: General mechanism of action for ansamycin antibiotics.

Application Notes and Protocols for In Vitro Antibiotic Activity Testing of Diastovaricin I

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Diastovaricin I is a novel macrocyclic lactam belonging to the ansamycin (B12435341) class of antibiotics. This document provides a comprehensive set of protocols for the in vitro evaluation of the antibiotic activity of this compound. The described assays are fundamental in determining the potency and spectrum of activity of a novel antibacterial agent. These protocols are intended to serve as a guide for researchers in microbiology, infectious diseases, and drug discovery.

The ansamycin class of antibiotics is known for a variety of mechanisms of action. While the specific molecular target of this compound is yet to be elucidated, a common mechanism for antibacterial ansamycins is the inhibition of bacterial DNA-dependent RNA polymerase[1][2][3][4]. This document will, therefore, present a hypothetical mechanism of action based on this established activity for illustrative purposes.

Data Presentation

The following tables represent hypothetical data for the in vitro antibiotic activity of this compound against common bacterial pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainATCC NumberMIC (µg/mL)
Staphylococcus aureus292130.5
Escherichia coli259222
Pseudomonas aeruginosa2785316
Enterococcus faecalis292121
Streptococcus pneumoniae496190.25

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainATCC NumberMBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus2921312
Escherichia coli2592284
Pseudomonas aeruginosa27853>64>4
Enterococcus faecalis2921244
Streptococcus pneumoniae496190.52

Table 3: Disk Diffusion Zone Diameters for this compound (30 µg disk)

Bacterial StrainATCC NumberZone Diameter (mm)Interpretation
Staphylococcus aureus2921325Susceptible
Escherichia coli2592218Intermediate
Pseudomonas aeruginosa2785310Resistant
Enterococcus faecalis2921222Susceptible
Streptococcus pneumoniae4961928Susceptible

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[5][6][7]. The broth microdilution method is a common technique for determining the MIC[3][5].

Materials:

  • This compound stock solution

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Sterile pipette tips and multichannel pipette

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for OD600 readings)

Protocol:

  • Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a bacterial inoculum suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard.

  • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 100 µL of the diluted bacterial inoculum to each well containing the antibiotic dilutions. This will bring the total volume in each well to 200 µL.

  • Include a positive control (wells with bacterial inoculum and no antibiotic) and a negative control (wells with broth only).

  • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium[2][4][8]. It is determined after an MIC test has been completed[9].

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micro-pipettors and tips

  • Incubator (35°C ± 2°C)

Protocol:

  • Following the MIC determination, select the wells showing no visible growth (the MIC well and the wells with higher concentrations).

  • From each of these clear wells, subculture a 10 µL aliquot onto an MHA plate.

  • Also, plate a 10 µL aliquot from the positive control well (growth control) to ensure the viability of the bacteria.

  • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Count the number of colonies on each plate.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count[2][8].

Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion method is a qualitative test to determine the susceptibility of bacteria to an antibiotic[10][11][12].

Materials:

  • Paper disks impregnated with a known concentration of this compound (e.g., 30 µg)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Protocol:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

  • Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.

  • Allow the plate to dry for a few minutes.

  • Using sterile forceps, place the this compound-impregnated disks on the surface of the agar.

  • Gently press the disks to ensure complete contact with the agar.

  • Incubate the plates at 35°C ± 2°C for 16-18 hours.

  • Measure the diameter of the zone of inhibition around each disk in millimeters[10][12].

  • Interpret the results as susceptible, intermediate, or resistant based on standardized zone diameter charts (which would need to be established for this compound).

Time-Kill Assay

The time-kill assay provides information on the rate of bactericidal activity of an antimicrobial agent over time[13][14][15].

Materials:

  • This compound stock solution

  • CAMHB

  • Bacterial inoculum

  • Sterile test tubes or flasks

  • Shaking incubator (35°C ± 2°C)

  • MHA plates

  • Sterile saline or PBS for dilutions

Protocol:

  • Prepare tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).

  • Include a growth control tube without the antibiotic.

  • Prepare a bacterial inoculum and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each tube.

  • Incubate all tubes at 35°C ± 2°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube[13].

  • Perform serial ten-fold dilutions of the aliquots in sterile saline or PBS.

  • Plate a specific volume of each dilution onto MHA plates.

  • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Count the colonies and calculate the CFU/mL for each time point.

  • Plot the log10 CFU/mL versus time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum[13].

Visualizations

experimental_workflow cluster_mic MIC Assay cluster_mbc MBC Assay cluster_disk Disk Diffusion Assay cluster_timekill Time-Kill Assay mic_prep Prepare Serial Dilutions mic_inoc Inoculate with Bacteria mic_prep->mic_inoc mic_inc Incubate 16-20h mic_inoc->mic_inc mic_read Read MIC mic_inc->mic_read mbc_sub Subculture from Clear Wells mic_read->mbc_sub Input for MBC mbc_inc Incubate 18-24h mbc_sub->mbc_inc mbc_read Read MBC mbc_inc->mbc_read disk_inoc Inoculate Agar Plate disk_apply Apply Antibiotic Disks disk_inoc->disk_apply disk_inc Incubate 16-18h disk_apply->disk_inc disk_measure Measure Zone of Inhibition disk_inc->disk_measure tk_setup Setup Cultures with Antibiotic tk_sample Sample at Time Points tk_setup->tk_sample tk_plate Plate Dilutions tk_sample->tk_plate tk_count Count Colonies tk_plate->tk_count tk_plot Plot Time-Kill Curve tk_count->tk_plot

Caption: Workflow for in vitro antibiotic activity assays.

mechanism_of_action cluster_bacterium Bacterial Cell diastovaricin This compound rna_polymerase DNA-dependent RNA Polymerase diastovaricin->rna_polymerase Binds to β-subunit transcription Transcription rna_polymerase->transcription Catalyzes rna_polymerase->inhibition dna Bacterial DNA dna->transcription Template mrna mRNA transcription->mrna Produces ribosome Ribosome mrna->ribosome Binds to protein Essential Proteins ribosome->protein Protein Synthesis cell_death Bacterial Cell Death protein->cell_death Lack of leads to inhibition->transcription Inhibition

Caption: Hypothetical mechanism of action for this compound.

References

Application Notes and Protocols for Antitumor Testing of a Novel Investigational Compound (e.g., Diastovaricin I)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A thorough search of scientific literature and databases did not yield specific information regarding a compound named "Diastovaricin I." Therefore, these application notes and protocols provide a general framework for the initial in vitro evaluation of a novel compound with putative antitumor activity. The methodologies described are standard, widely used procedures in cancer research and drug discovery.

Application Notes

Introduction and Principle of In Vitro Antitumor Testing

The primary goal of in vitro antitumor testing is to assess the biological effects of a compound on cancer cells. This initial screening phase is crucial for identifying promising drug candidates and elucidating their mechanisms of action before advancing to more complex preclinical models. Key objectives include determining the compound's cytotoxicity (ability to kill cancer cells), its effect on cell proliferation, and the mode of cell death it induces. A successful screening cascade will also evaluate the compound's selectivity for cancer cells over non-malignant cells to predict a potential therapeutic window.

Cell Line Selection

The choice of cell lines is critical and should be guided by the research question. Human cancer cell lines are fundamental models for anticancer drug development.[1]

  • Diversity: It is advisable to use a panel of cell lines from different tumor types (e.g., breast, lung, colon) to assess the breadth of the compound's activity.[2]

  • Genetic Background: Select cell lines with known genetic characteristics (e.g., specific mutations in oncogenes like KRAS or tumor suppressor genes like TP53) to identify potential biomarkers of sensitivity or resistance.

  • Control Cells: Include non-malignant or "normal" cell lines (e.g., fibroblasts or epithelial cells from non-cancerous tissue) to evaluate the compound's cytotoxicity and selectivity. A favorable compound should exhibit high potency against cancer cells and low potency against normal cells.[3]

Compound Preparation and Concentration Range

Proper handling of the test compound is essential for reproducible results.

  • Stock Solution: Prepare a high-concentration stock solution of the compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

  • Concentration Selection: For an initial screening, test a broad range of concentrations (e.g., from nanomolar to high micromolar) to determine the compound's potency. A common approach is to use serial dilutions (e.g., 1:3 or 1:10) to cover several orders of magnitude.[4] This will allow for the determination of the half-maximal inhibitory concentration (IC50).

Key In Vitro Assays for Initial Screening

A tiered approach to screening is often most effective.

  • Cell Viability/Cytotoxicity Assay: The first step is to determine if the compound affects cell viability. The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which correlates with the number of viable cells.[5][6]

  • Apoptosis Assay: If the compound reduces cell viability, the next step is to determine the mechanism of cell death. The Annexin V-FITC / Propidium Iodide (PI) assay can distinguish between live, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[7][8]

  • Cell Cycle Analysis: To determine if the compound affects cell proliferation by halting the cell cycle, Propidium Iodide (PI) staining followed by flow cytometry is used. This technique quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9][10]

Data Presentation (Templates)

The following tables are templates for summarizing quantitative data from the described experiments.

Table 1: Cytotoxicity of Compound X (e.g., this compound) in Various Cell Lines

Cell Line Cancer Type IC50 (µM) after 72h Treatment
MCF-7 Breast Adenocarcinoma
MDA-MB-231 Breast Adenocarcinoma
A549 Lung Carcinoma
HCT116 Colon Carcinoma

| MRC-5 | Normal Lung Fibroblast | |

IC50 (Half-maximal Inhibitory Concentration) is the concentration of a drug that gives half-maximal response.

Table 2: Apoptosis Induction by Compound X in Cancer Cells

Treatment Concentration (µM) % Live Cells (Annexin V- / PI-) % Early Apoptotic (Annexin V+ / PI-) % Late Apoptotic (Annexin V+ / PI+) % Necrotic (Annexin V- / PI+)
Vehicle Control 0
Compound X IC50/2
Compound X IC50

| Compound X | IC50*2 | | | | |

Table 3: Cell Cycle Analysis of Cancer Cells Treated with Compound X

Treatment Concentration (µM) % Cells in G0/G1 Phase % Cells in S Phase % Cells in G2/M Phase
Vehicle Control 0
Compound X IC50/2
Compound X IC50

| Compound X | IC50*2 | | | |

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This protocol is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[5]

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight (37°C, 5% CO2) to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and blank wells (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability). Plot the viability percentage against the log of the compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)

This method identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell membrane using fluorescently labeled Annexin V. Propidium Iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with the test compound at the desired concentrations for a specific time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and discard the supernatant.

  • Washing: Wash the cells twice with cold PBS to remove any residual medium.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[7] Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses the DNA-intercalating dye Propidium Iodide (PI) to stain cellular DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[10]

Materials:

  • Treated and untreated cells

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% Ethanol (B145695)

  • PI Staining Solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100 in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1-2 x 10^6 cells per sample after treatment. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells.[10] Incubate at 4°C for at least 2 hours (or overnight).

  • Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS to rehydrate the cells. Centrifuge again and discard the supernatant.

  • RNase Treatment and PI Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution. This step includes RNase to ensure that only DNA is stained.[13]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[14]

  • Analysis: Analyze the samples by flow cytometry. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be calculated using appropriate software.

Visualizations

Experimental_Workflow cluster_setup Phase 1: Preparation & Seeding cluster_treatment Phase 2: Compound Treatment & Viability cluster_mechanism Phase 3: Mechanism of Action Studies cluster_analysis Phase 4: Data Analysis & Conclusion start Select Cancer & Normal Cell Lines culture Cell Culture & Expansion start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with Serial Dilutions of this compound (72h) seed->treat mtt Perform MTT Assay treat->mtt ic50 Calculate IC50 Values mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cellcycle Cell Cycle Analysis (PI Staining) ic50->cellcycle analyze Analyze & Interpret Data apoptosis->analyze cellcycle->analyze conclusion Draw Conclusions on Antitumor Activity & Mechanism analyze->conclusion

Caption: General experimental workflow for in vitro antitumor drug screening.

Signaling_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt mtor mTOR akt->mtor survival Cell Survival (Anti-Apoptosis) akt->survival proliferation Cell Proliferation & Growth mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation compound This compound compound->akt Inhibition

Caption: Hypothetical signaling pathway inhibited by a test compound.

Decision_Tree start Initial MTT Screen: Does Compound Reduce Viability? no_effect Compound is Inactive or Cytostatic. Consider Proliferation Assay. start->no_effect No yes_effect Compound is Cytotoxic. Perform Apoptosis & Cell Cycle Assays start->yes_effect Yes apoptosis_result Apoptosis Assay: Annexin V Positive? yes_effect->apoptosis_result cellcycle_result Cell Cycle Analysis: Arrest in a Specific Phase? yes_effect->cellcycle_result no_apoptosis Cell Death is Non-Apoptotic (Necrosis/Other). Investigate Membrane Integrity. apoptosis_result->no_apoptosis No yes_apoptosis Cell Death is Apoptotic. Investigate Caspase Activity, Bcl-2 Family Proteins. apoptosis_result->yes_apoptosis Yes no_arrest No Specific Cell Cycle Effect. Focus on Apoptotic Pathway. cellcycle_result->no_arrest No yes_arrest Cell Cycle Arrest Confirmed. Investigate Cyclins & CDKs. cellcycle_result->yes_arrest Yes

Caption: Decision tree for interpreting initial in vitro screening results.

References

Application Notes and Protocols for Studying Diastovaricin I Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diastovaricin I is a member of the ansamycin (B12435341) class of antibiotics. While specific preclinical data for this compound is limited, its structural analogs, such as geldanamycin (B1684428) and its derivative 17-AAG, are well-characterized inhibitors of Heat Shock Protein 90 (Hsp90).[1][2][3] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[4][5] Inhibition of Hsp90 leads to the degradation of these client proteins, making it a compelling target for cancer therapy.[6][7] These application notes provide a framework for evaluating the in vivo efficacy of this compound, leveraging established protocols for Hsp90 inhibitors.

Mechanism of Action: Hsp90 Inhibition

Ansamycin antibiotics like this compound are presumed to bind to the N-terminal ATP-binding pocket of Hsp90.[1][8] This competitive inhibition disrupts the chaperone's ATPase activity, which is essential for its function.[2] Consequently, oncogenic client proteins become destabilized, ubiquitinated, and subsequently degraded by the proteasome.[9] This leads to the simultaneous disruption of multiple signaling pathways critical for tumor growth and survival.[10][11]

Key Hsp90 Client Proteins in Oncology

Hsp90's clientele includes a wide array of proteins implicated in the hallmarks of cancer:[4][12]

  • Receptor Tyrosine Kinases: EGFR, HER2, c-MET

  • Signaling Kinases: Akt, Raf-1, CDK4

  • Transcription Factors: Mutant p53, HIF-1α

  • Anti-apoptotic Proteins: Survivin

The inhibition of Hsp90 by compounds like this compound is expected to trigger the degradation of these proteins, leading to cell cycle arrest and apoptosis in cancer cells.[8]

Animal Models for Efficacy Studies

The selection of an appropriate animal model is critical for evaluating the antitumor activity of this compound. Subcutaneous xenograft models are widely used in preclinical cancer research due to their reproducibility and ease of tumor measurement.[13][14]

Recommended Animal Model: Human Tumor Xenografts in Immunodeficient Mice
  • Animal Strain: Athymic nude mice (e.g., NU/NU) or SCID mice are recommended due to their compromised immune system, which allows for the engraftment of human tumor cells.

  • Cell Lines: A panel of human cancer cell lines with known Hsp90 client protein dependencies should be selected. Examples include:

    • Breast Cancer: BT-474 (HER2-overexpressing)

    • Gastric Cancer: NCI-N87 (HER2-overexpressing)

    • Non-Small Cell Lung Cancer (NSCLC): A549

    • Colon Cancer: HCT-116

  • Tumor Implantation: Tumor cells are typically injected subcutaneously into the flank of the mice.

Experimental Protocols

Tumor Xenograft Establishment

Objective: To establish palpable tumors for subsequent treatment efficacy studies.

Protocol:

  • Culture selected human cancer cell lines under standard conditions.

  • Harvest cells during the logarithmic growth phase and assess viability (e.g., using trypan blue exclusion).

  • Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100-200 µL.

  • Inject the cell suspension subcutaneously into the right flank of 6-8 week old female athymic nude mice.[15][16]

  • Monitor the mice regularly for tumor formation.

Dosing and Administration of this compound

Objective: To determine the maximum tolerated dose (MTD) and administer this compound to tumor-bearing mice.

Protocol:

  • Vehicle Formulation: Prepare a suitable vehicle for this compound. Due to the poor water solubility of many ansamycins, a common vehicle is DMSO, which is then diluted in an aqueous solution like saline or a lipid-based emulsion.[17]

  • Route of Administration: Common routes for preclinical studies include intraperitoneal (i.p.) and intravenous (i.v.) injections.[18][19] Oral gavage may also be considered if oral bioavailability is anticipated.[18]

  • Dose-Finding Study (MTD): Conduct a dose-escalation study in non-tumor-bearing mice to determine the MTD. Administer increasing doses of this compound and monitor for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for at least 7-14 days.[20]

  • Treatment of Tumor-Bearing Mice:

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).

    • Administer this compound at a dose at or below the MTD. A common dosing schedule for Hsp90 inhibitors is daily for 5 consecutive days, followed by a rest period, or twice weekly.[17]

    • The control group should receive the vehicle alone following the same schedule.

Assessment of Antitumor Efficacy

Objective: To evaluate the effect of this compound on tumor growth.

Protocol:

  • Tumor Volume Measurement: Measure the tumor dimensions (length and width) using digital calipers 2-3 times per week.[21][22] Calculate the tumor volume using the modified ellipsoid formula: Volume = 0.5 x Length x (Width)² .[23][24]

  • Body Weight Monitoring: Record the body weight of each mouse at the time of tumor measurement to monitor for treatment-related toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration. At the endpoint, mice are euthanized, and final tumor volumes and weights are recorded.

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the tumor growth inhibition (TGI) as a percentage.

Pharmacodynamic and Toxicity Assessment

Objective: To confirm target engagement and evaluate the safety profile of this compound.

Protocol:

  • Pharmacodynamic (PD) Biomarkers: At the end of the study, or in a separate cohort of mice, collect tumor tissue at various time points after the final dose. Analyze tumor lysates by Western blot to assess the levels of Hsp90 client proteins (e.g., HER2, Akt, CDK4) and the induction of Hsp70, a marker of Hsp90 inhibition.[25]

  • Toxicity Assessment:

    • Clinical Observations: Monitor mice daily for any signs of distress or toxicity.

    • Histopathology: At the end of the study, collect major organs (e.g., liver, spleen, kidneys, heart) for histopathological examination to identify any signs of tissue damage.[26]

    • Blood Analysis: Collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ function.[27]

Data Presentation

Quantitative data from efficacy and toxicity studies should be summarized in clear and concise tables. The following are examples based on representative data for Hsp90 inhibitors.

Table 1: Antitumor Efficacy of this compound in a Xenograft Model

Treatment GroupNumber of MiceMean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Final Body Weight (g)
Vehicle Control10150.5 ± 15.21250.8 ± 120.3-22.5 ± 1.8
This compound (X mg/kg)10148.9 ± 14.8450.2 ± 55.664.021.9 ± 2.1
Positive Control (e.g., 17-AAG)10151.2 ± 16.1425.7 ± 50.165.921.5 ± 1.9

Table 2: Pharmacodynamic Effects of this compound in Tumor Tissue

Treatment GroupRelative Hsp70 Induction (fold change)Relative HER2 Levels (% of control)Relative Akt Levels (% of control)
Vehicle Control1.0100100
This compound (X mg/kg)4.535.240.8

Visualizations

Signaling Pathway of Hsp90 Inhibition

Hsp90_Inhibition_Pathway Mechanism of Action of this compound (as an Hsp90 Inhibitor) cluster_0 Hsp90 Chaperone Cycle cluster_1 Oncogenic Client Proteins cluster_2 Cellular Outcomes Hsp90 (ATP-bound) Hsp90 (ATP-bound) Hsp90 (ADP-bound) Hsp90 (ADP-bound) Hsp90 (ATP-bound)->Hsp90 (ADP-bound) ATP Hydrolysis HER2 HER2 Hsp90 (ATP-bound)->HER2 Stabilizes Akt Akt Hsp90 (ATP-bound)->Akt Stabilizes Raf-1 Raf-1 Hsp90 (ATP-bound)->Raf-1 Stabilizes Mutant p53 Mutant p53 Hsp90 (ATP-bound)->Mutant p53 Stabilizes Hsp90 (ADP-bound)->Hsp90 (ATP-bound) ADP/ATP Exchange This compound This compound This compound->Hsp90 (ATP-bound) Inhibits ATP Binding Proteasomal Degradation Proteasomal Degradation HER2->Proteasomal Degradation Degraded upon Hsp90 Inhibition Akt->Proteasomal Degradation Degraded upon Hsp90 Inhibition Raf-1->Proteasomal Degradation Degraded upon Hsp90 Inhibition Mutant p53->Proteasomal Degradation Degraded upon Hsp90 Inhibition Cell Cycle Arrest Cell Cycle Arrest Proteasomal Degradation->Cell Cycle Arrest Apoptosis Apoptosis Proteasomal Degradation->Apoptosis

Caption: Hsp90 inhibition by this compound leads to client protein degradation and tumor cell death.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow Workflow for Animal Model Efficacy Study cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cluster_data Data Analysis A Implant Human Tumor Cells (Subcutaneous) B Monitor Tumor Growth A->B C Randomize Mice into Groups (Tumor Volume ~150 mm³) B->C D Administer this compound (e.g., i.p., daily x 5) C->D E Administer Vehicle Control C->E F Monitor Tumor Volume (2-3 times/week) D->F G Monitor Body Weight D->G E->F E->G H Euthanize Mice F->H Endpoint Reached G->H Endpoint Reached I Measure Final Tumor Volume and Weight H->I J Collect Tumors for PD Analysis (Western Blot) H->J K Collect Organs for Toxicity Assessment H->K L Calculate Tumor Growth Inhibition (TGI) I->L M Analyze PD Biomarkers I->M N Evaluate Toxicity Profile I->N J->L J->M J->N K->L K->M K->N

References

Application Notes and Protocols: Diastovaricin I as a Molecular Probe in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Note to Researchers, Scientists, and Drug Development Professionals: Following a comprehensive search of available scientific literature, no specific information, quantitative data, or established experimental protocols were found for a compound named "Diastovaricin I" in the context of cancer research or its use as a molecular probe.

The initial search strategy was designed to retrieve data on the mechanism of action, signaling pathways affected, and experimental applications of this compound. However, the search results did not yield any relevant information on this specific molecule. The retrieved data pertains to other molecules and general concepts in cancer research.

Therefore, we are unable to provide the requested detailed Application Notes, Protocols, data tables, and visualizations for this compound at this time. We recommend verifying the name of the compound and consulting internal discovery documentation or specialized chemical databases for information.

Should information on "this compound" become publicly available, this document will be updated to reflect the current state of research. For now, the following sections remain as placeholders to illustrate the intended structure of the requested content.

Introduction to this compound (Placeholder)

(This section would typically provide a background on this compound, its chemical structure, origin, and its hypothesized or established role as a molecular probe in cancer research.)

Mechanism of Action and Target Signaling Pathways (Placeholder)

(This section would detail the molecular mechanism by which this compound exerts its effects, including its specific cellular targets and the signaling pathways it modulates. A diagram illustrating these pathways would be included.)

Signaling Pathway Diagram (Placeholder)

Caption: Hypothetical signaling pathway modulated by this compound.

Quantitative Data Summary (Placeholder)

(This section would present key quantitative data in a tabular format for easy comparison. This could include IC50 values in various cancer cell lines, binding affinities, and other relevant metrics.)

Table 1: In Vitro Activity of this compound in Cancer Cell Lines (Placeholder)

Cell LineCancer TypeIC50 (µM)Reference
MCF-7BreastData not available-
A549LungData not available-
HeLaCervicalData not available-

Experimental Protocols (Placeholder)

(This section would provide detailed, step-by-step protocols for key experiments using this compound.)

Cell Viability Assay (Placeholder)

Objective: To determine the cytotoxic or cytostatic effects of this compound on cancer cells.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT or similar viability reagent

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the cells and add the this compound dilutions.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add the viability reagent and incubate according to the manufacturer's instructions.

  • Read the absorbance on a plate reader.

  • Calculate the IC50 value.

Western Blot Analysis for Target Engagement (Placeholder)

Objective: To assess the effect of this compound on the expression or phosphorylation of target proteins.

Materials:

  • This compound-treated cell lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and membrane

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treat cells with this compound for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with the primary antibody against the target protein.

  • Wash and incubate with the appropriate secondary antibody.

  • Add the chemiluminescent substrate and visualize the bands.

Experimental Workflow Visualization (Placeholder)

(This section would include diagrams to visualize experimental workflows.)

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments cell_culture Cancer Cell Culture treatment This compound Treatment cell_culture->treatment viability Cell Viability Assay treatment->viability western Western Blot treatment->western animal_model Animal Model (e.g., Xenograft) drug_admin Drug Administration animal_model->drug_admin tumor_measurement Tumor Measurement drug_admin->tumor_measurement

Caption: General workflow for preclinical evaluation of an anticancer agent.

Application Note and Protocol for the Formulation of Diastovaricin I for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diastovaricin I is a member of the ansamycin (B12435341) class of natural products, which are known for their diverse biological activities, including antibacterial and antitumor effects. A significant challenge in the preclinical evaluation of this compound is its presumed poor aqueous solubility, a common characteristic of ansamycin antibiotics. This application note provides a detailed protocol for the formulation of this compound for in vivo studies, focusing on a widely applicable co-solvent system designed to enhance its solubility and enable systemic administration in animal models. Due to the limited publicly available data on the physicochemical properties of this compound, this protocol provides a robust starting point for formulation development, which should be preceded by preliminary solubility and stability assessments.

Core Principles of Formulation

For poorly water-soluble compounds like this compound, several formulation strategies can be employed to improve bioavailability. These include particle size reduction, the use of solid dispersions, and lipid-based formulations.[1][2] However, for initial in vivo screening, a co-solvent system is often preferred due to its simplicity and the small amount of compound required. This approach involves dissolving the drug in a water-miscible organic solvent and then diluting it with an aqueous vehicle.

The selection of solvents is critical and must prioritize the safety and tolerability of the formulation in the chosen animal model.[3] Commonly used co-solvents for intravenous administration in mice include dimethyl sulfoxide (B87167) (DMSO), polyethylene (B3416737) glycol 400 (PEG 400), and ethanol.[4][5] It is essential to adhere to established limits for the administered volume of these solvents to avoid toxicity.[4][5][6]

Data Presentation

The following table outlines a suggested co-solvent formulation for this compound. Researchers should perform initial solubility tests to confirm that this compound is soluble in the proposed solvent blend at the desired concentration.

ComponentPurposeSuggested Concentration (v/v)Maximum Recommended Dose (Mouse, IV)
This compoundActive Agent1-10 mg/mLDependent on efficacy and toxicity
Dimethyl Sulfoxide (DMSO)Primary Solvent10% - 20%1.0 - 5.66 ml/kg
Polyethylene Glycol 400Co-solvent30% - 40%2.0 - 8.0 ml/kg
Saline (0.9% NaCl)Aqueous Vehicleq.s. to 100%-

Note: The final concentration of this compound should be determined based on the required dose and the maximum injectable volume for the animal model. The concentrations of DMSO and PEG 400 should be kept as low as possible while maintaining the solubility of the compound.

Experimental Protocols

This section details the step-by-step methodology for preparing a this compound formulation for in vivo administration. All procedures should be performed in a sterile environment (e.g., a laminar flow hood) using aseptic techniques to prevent contamination.[7][8][9]

Materials and Equipment
  • This compound (as a dry powder)

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 400 (PEG 400), sterile, injectable grade

  • Saline (0.9% NaCl), sterile, injectable grade

  • Sterile, pyrogen-free vials

  • Sterile syringes and needles

  • Vortex mixer

  • Analytical balance

  • Syringe filters (0.22 µm)

Formulation Preparation Protocol
  • Weighing the Compound: Accurately weigh the required amount of this compound powder using an analytical balance and place it into a sterile vial.

  • Initial Dissolution: Add the required volume of DMSO to the vial containing this compound. Vortex the mixture until the compound is completely dissolved. Gentle warming may be applied if necessary, but the stability of this compound at elevated temperatures should be considered.

  • Addition of Co-solvent: Add the required volume of PEG 400 to the DMSO solution. Vortex the mixture until a homogenous solution is obtained.

  • Aqueous Dilution: Slowly add the sterile saline to the organic solution in a stepwise manner, vortexing between each addition. This gradual dilution is crucial to prevent precipitation of the compound.

  • Final Volume Adjustment: Add the remaining volume of saline to reach the final desired concentration and volume.

  • Sterile Filtration: Draw the final formulation into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile vial. This step is critical for parenteral administration to ensure the removal of any potential microbial contamination.[7]

  • Labeling and Storage: Label the vial with the name of the compound, concentration, date of preparation, and expiration date.[7][8] Based on information for related compounds like Naphthomycin B, it is recommended to prepare the solution fresh on the day of use. If short-term storage is necessary, it should be stored at 2-8°C and protected from light. A preliminary stability study is highly recommended to determine the appropriate storage conditions and shelf-life.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound formulation.

G cluster_0 Formulation Preparation Workflow A Weigh this compound B Dissolve in DMSO A->B C Add PEG 400 B->C D Gradually add Saline C->D E Sterile Filter (0.22 µm) D->E F Final Formulation for In Vivo Use E->F

Caption: Workflow for preparing a co-solvent-based formulation of this compound.

Signaling Pathway

Ansamycin antibiotics, the class to which this compound belongs, are known to exert their antibacterial effects by inhibiting bacterial RNA polymerase.[9][10][11] The following diagram depicts this general mechanism of action.

G cluster_1 General Mechanism of Action of Ansamycins Diastovaricin_I This compound RNAP Bacterial RNA Polymerase Diastovaricin_I->RNAP Binds to Transcription_Initiation Transcription Initiation Diastovaricin_I->Transcription_Initiation Inhibits RNAP->Transcription_Initiation Protein_Synthesis Protein Synthesis Transcription_Initiation->Protein_Synthesis Leads to Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Essential for

References

Application Notes and Protocols for the Quantification of Diastovaricin I in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diastovaricin I is a novel therapeutic agent with significant potential in various pharmacological applications. As with any drug development program, establishing robust and reliable analytical methods for its quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and efficacy studies. These application notes provide detailed protocols for the sensitive and accurate determination of this compound in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The methodologies described herein are intended to serve as a comprehensive guide for researchers in the fields of drug metabolism, pharmacokinetics, and clinical pharmacology.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the recommended method for the quantification of this compound in complex biological matrices such as plasma, serum, and tissue homogenates due to its superior sensitivity and specificity.[1][2][3] This technique allows for the effective separation of the analyte from endogenous interferences and provides unambiguous identification and quantification.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described LC-MS/MS method for the quantification of this compound in human plasma.

ParameterResult
Linearity Range 0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 85% - 115%
Precision (% RSD) < 15%
Matrix Effect 88% - 95%
Extraction Recovery 85% - 92%

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a rapid and straightforward method for extracting this compound from plasma or serum samples.

Materials:

  • Biological sample (e.g., plasma, serum)

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

  • Acetonitrile (B52724) (ACN), HPLC grade, containing 1% formic acid

  • Vortex mixer

  • Centrifuge (capable of 14,000 x g)

  • Autosampler vials

Procedure:

  • Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile (containing 1% formic acid) to precipitate the proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow sample 1. Biological Sample (100 µL) add_is 2. Add Internal Standard sample->add_is add_acn 3. Add Acetonitrile (300 µL) add_is->add_acn vortex 4. Vortex (2 min) add_acn->vortex centrifuge 5. Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS supernatant->analysis

Caption: Protein Precipitation Workflow for this compound Extraction.

Sample Preparation: Solid-Phase Extraction (SPE)

For cleaner extracts and potentially higher sensitivity, a solid-phase extraction protocol can be employed.[2][4]

Materials:

  • Biological sample (e.g., plasma, serum)

  • Internal Standard (IS) solution

  • SPE cartridges (e.g., C18)

  • Methanol (B129727), HPLC grade

  • Water, HPLC grade

  • Elution solvent (e.g., 90:10 Methanol:Water)

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 500 µL of the biological sample (pre-treated with IS) onto the cartridge.

  • Wash the cartridge with 1 mL of water to remove interfering substances.

  • Elute this compound and the IS with 1 mL of the elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the reconstitution solvent.

  • Transfer the solution to an autosampler vial for analysis.

G cluster_spe Solid-Phase Extraction Workflow condition 1. Condition SPE Cartridge load 2. Load Sample condition->load wash 3. Wash Cartridge load->wash elute 4. Elute Analyte wash->elute evaporate 5. Evaporate to Dryness elute->evaporate reconstitute 6. Reconstitute evaporate->reconstitute analysis Inject into LC-MS/MS reconstitute->analysis

Caption: Solid-Phase Extraction (SPE) Workflow for this compound.

LC-MS/MS Instrumentation and Conditions

The following are typical instrumental parameters for the analysis of this compound. Optimization may be required based on the specific instrument used.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

Tandem Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3500 V

  • Gas Temperature: 350 °C

  • Gas Flow: 9 L/min

  • Nebulizer Pressure: 40 psi

  • MRM Transitions:

    • This compound: [M+H]⁺ > Product Ion 1 (Quantifier), [M+H]⁺ > Product Ion 2 (Qualifier)

    • Internal Standard: [M+H]⁺ > Product Ion

Signaling Pathway and Logical Relationships

The accurate quantification of this compound is a critical step in understanding its pharmacokinetic profile, which in turn influences dosing strategies and therapeutic outcomes.

G cluster_logic Pharmacokinetic Study Logic quant Accurate Quantification of this compound pk Pharmacokinetic Profiling (ADME) quant->pk dose Dose-Response Relationship pk->dose efficacy Therapeutic Efficacy dose->efficacy safety Safety & Toxicity Assessment dose->safety dosing Optimal Dosing Regimen efficacy->dosing safety->dosing

Caption: Logical Flow from Quantification to Optimal Dosing.

Conclusion

The protocols outlined in this document provide a robust framework for the quantification of this compound in biological samples. The use of LC-MS/MS ensures high sensitivity and selectivity, which are paramount for reliable pharmacokinetic and clinical studies. Adherence to these detailed methodologies will enable researchers and scientists to generate high-quality data, thereby facilitating the development and clinical translation of this compound. It is recommended that each laboratory validates the chosen method according to regulatory guidelines to ensure its suitability for the intended application.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Diastovaricin I Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields during the fermentation of Diastovaricin I, an ansamycin (B12435341) antibiotic produced by Streptomyces diastatochromogenes.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound fermentation, presented in a question-and-answer format to facilitate rapid problem-solving.

Q1: My Streptomyces diastatochromogenes culture exhibits good biomass, but the this compound yield is negligible. What are the likely causes?

A1: This common issue, where primary metabolism (cell growth) is robust but secondary metabolism (antibiotic production) is suppressed, can stem from several factors. Key areas to investigate include:

  • Suboptimal Medium Composition: The balance of carbon and nitrogen sources is critical. An excess of readily metabolized carbon sources, such as glucose, can lead to carbon catabolite repression, inhibiting the biosynthesis of secondary metabolites.

  • Incorrect pH: The pH of the fermentation medium can significantly influence enzyme activity and nutrient uptake, thereby affecting antibiotic production. For many Streptomyces species, a neutral to slightly alkaline pH is optimal for secondary metabolite synthesis.[1][2]

  • Inadequate Aeration and Agitation: As aerobic bacteria, Streptomyces require sufficient oxygen for both growth and antibiotic production. Poor oxygen transfer can be a limiting factor. However, excessive agitation can cause shear stress, damaging the mycelia.

  • Phosphate (B84403) Inhibition: High concentrations of phosphate can suppress the production of secondary metabolites in some Streptomyces species.

Q2: How can I optimize the fermentation medium to enhance this compound production?

A2: Systematic optimization of the medium components is crucial. A good starting point is a basal medium known to support antibiotic production in S. diastatochromogenes. For instance, a medium containing soybean meal, bran, and soluble starch has been used for producing antifungal compounds from this species.[3]

Table 1: Recommended Starting Medium Composition for S. diastatochromogenes [3]

ComponentConcentration (g/L)
Soybean Meal40
Bran10
Soluble Starch20
FeCl₂1
CaCO₃5
NH₄NO₃3
KHSO₄3

To optimize this, consider the following:

  • Carbon Source: Test alternative carbon sources to glucose, such as starch, glycerol, or maltose, which are often utilized more slowly and can favor secondary metabolism.[4]

  • Nitrogen Source: Evaluate different nitrogen sources, both organic (e.g., peptone, yeast extract) and inorganic (e.g., ammonium (B1175870) nitrate). The carbon-to-nitrogen (C/N) ratio should be carefully balanced.

  • Precursor Supplementation: Since this compound is an ansamycin, consider feeding precursors of the ansamycin biosynthetic pathway, such as 3-amino-5-hydroxybenzoic acid (AHBA), to potentially boost yield.

Q3: What are the optimal physical parameters for this compound fermentation?

A3: Fine-tuning physical parameters is essential for maximizing yield.

Table 2: General Optimal Physical Parameters for Streptomyces Fermentation

ParameterOptimal Range
Temperature28-30°C[4]
pH7.0-8.0[5]
Agitation150-250 rpm[6]
Aeration0.5-2.0 vvm (volume of air per volume of medium per minute)[7]
  • Temperature: Most Streptomyces species grow and produce antibiotics well in the mesophilic range.[8] A temperature of 28-30°C is a good starting point.[4]

  • pH: While optimal pH can be strain-specific, a range of 7.0 to 8.0 is often cited for antibiotic production.[5] It is advisable to monitor and control the pH throughout the fermentation process.

  • Aeration and Agitation: The goal is to maintain a dissolved oxygen (DO) level that supports aerobic metabolism without causing excessive shear stress. A DO concentration above 25% saturation is generally recommended.[9]

Q4: My this compound yield is inconsistent between batches. What could be the cause, and how can I improve reproducibility?

A4: Inconsistent yields often point to issues with strain stability or variations in inoculum preparation and fermentation conditions.

  • Strain Stability: Streptomyces are known for their genetic instability. It is crucial to maintain a stable, high-producing strain. This can be achieved by:

    • Preparing a large batch of spore stock from a single, high-producing colony and storing it at -80°C.

    • Periodically re-streaking the culture from the spore stock to isolate single colonies and re-evaluating their productivity.

  • Inoculum Quality: The age and quality of the inoculum can significantly impact the fermentation outcome. Standardize the inoculum preparation procedure, including the age of the seed culture and the inoculum size.

  • Precise Control of Fermentation Parameters: Ensure that all fermentation parameters (medium composition, pH, temperature, aeration, agitation) are accurately measured and consistently maintained across all batches.

Q5: I suspect my culture is contaminated. What are the common signs of contamination in Streptomyces fermentations?

A5: Contamination can lead to a complete loss of product. Common signs include:[10]

  • Visual Changes: A sudden change in the color or turbidity of the broth, or the appearance of unusual colony morphologies on agar (B569324) plates.

  • Microscopic Examination: The presence of motile, single-celled bacteria or yeast cells among the filamentous Streptomyces mycelia.

  • Rapid pH Shift: A drastic and unexpected drop or rise in the pH of the culture.

  • Loss of Mycelial Integrity: In cases of bacteriophage contamination, a sudden decrease in viscosity and lysis of the mycelia can be observed.[11]

Frequently Asked Questions (FAQs)

Q: What is the general biosynthetic pathway for ansamycin antibiotics like this compound?

A: The biosynthesis of ansamycins typically starts with the formation of 3-amino-5-hydroxybenzoic acid (AHBA), which serves as the starter unit for a polyketide synthase (PKS) assembly line. The PKS then elongates the polyketide chain, which is subsequently modified by various enzymes to form the final ansamycin structure. While the specific pathway for this compound is not fully elucidated in the public domain, understanding the general ansamycin pathway can help in designing experiments to overcome potential bottlenecks, for example, by feeding the AHBA precursor.

Q: How can I quantify the amount of this compound in my fermentation broth?

A: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for quantifying this compound. A general protocol would involve:

  • Sample Preparation: Centrifuge a sample of the fermentation broth to separate the mycelium from the supernatant. Extract both the supernatant and the mycelium with an organic solvent like ethyl acetate (B1210297) or n-butanol.[3]

  • Analysis: Evaporate the solvent and redissolve the extract in a suitable solvent for HPLC analysis. Use a C18 reverse-phase column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to separate this compound from other metabolites.

  • Quantification: Use a UV detector to monitor the elution profile at a wavelength where this compound has maximum absorbance. The concentration can be determined by comparing the peak area to a standard curve generated with purified this compound.

Q: Are there any known regulatory mechanisms that control this compound production?

A: While specific regulatory pathways for this compound are not well-documented, the production of secondary metabolites in Streptomyces is often controlled by complex regulatory networks. For instance, in S. diastatochromogenes, the production of another antibiotic, toyocamycin, is regulated by the diguanylate cyclase CdgB, which is involved in the synthesis of the second messenger c-di-GMP.[12] It is plausible that similar regulatory systems influence this compound biosynthesis.

Experimental Protocols

Protocol 1: Inoculum Preparation for Streptomyces diastatochromogenes

  • Prepare a spore suspension from a mature (7-10 days old) culture of S. diastatochromogenes grown on a suitable agar medium (e.g., ISP2 or Oatmeal agar).

  • Aseptically scrape the spores into a sterile solution of 20% glycerol.

  • Filter the spore suspension through sterile cotton wool to remove mycelial fragments.

  • Adjust the spore concentration to approximately 1 x 10⁶ spores/mL.

  • Use this spore suspension to inoculate a seed culture medium (e.g., Tryptic Soy Broth).

  • Incubate the seed culture at 28°C with shaking at 200 rpm for 48-72 hours.

  • Use this vegetative seed culture to inoculate the production fermentation medium at a 5-10% (v/v) ratio.

Protocol 2: Extraction of this compound for HPLC Analysis

  • Take a 10 mL sample of the fermentation broth.

  • Centrifuge at 5000 rpm for 15 minutes to separate the supernatant and the mycelial pellet.

  • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Extract the mycelial pellet with 10 mL of acetone (B3395972) or methanol (B129727) and sonicate for 15 minutes. Centrifuge to remove the cell debris and collect the solvent.

  • Pool the solvent extracts from the supernatant and mycelium.

  • Evaporate the solvent to dryness under reduced pressure.

  • Redissolve the dried extract in a known volume of methanol for HPLC analysis.

Visualizations

Troubleshooting_Low_Yield Start Low this compound Yield Biomass Check Biomass Start->Biomass LowBiomass Low Biomass Biomass->LowBiomass Poor Growth GoodBiomass Good Biomass Biomass->GoodBiomass Good Growth Inoculum Optimize Inoculum (Age, Size) LowBiomass->Inoculum MediumComp Check Medium Composition GoodBiomass->MediumComp PhysicalParams Check Physical Parameters GoodBiomass->PhysicalParams Contamination Check for Contamination GoodBiomass->Contamination OptimizeCN Optimize C/N Ratio (e.g., use starch, peptone) MediumComp->OptimizeCN Phosphate Check Phosphate Levels MediumComp->Phosphate OptimizepH Optimize pH (7.0-8.0) PhysicalParams->OptimizepH OptimizeTemp Optimize Temperature (28-30°C) PhysicalParams->OptimizeTemp OptimizeAerate Optimize Aeration/Agitation (DO > 25%) PhysicalParams->OptimizeAerate Microscopy Microscopic Examination Contamination->Microscopy PlaqueAssay Plaque Assay for Phages Contamination->PlaqueAssay

Caption: Troubleshooting workflow for low this compound yield.

Ansamycin_Biosynthesis_Pathway Shikimate Shikimate Pathway AHBA 3-Amino-5-hydroxybenzoic Acid (AHBA) Shikimate->AHBA PKS Polyketide Synthase (PKS) Type I AHBA->PKS Starter Unit Polyketide Polyketide Chain PKS->Polyketide Chain Elongation Modifications Post-PKS Modifications (e.g., cyclization, glycosylation) Polyketide->Modifications Diastovaricin This compound Modifications->Diastovaricin

Caption: Generalized ansamycin biosynthetic pathway.

References

Improving the stability of Diastovaricin I in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the stability of Diastovaricin I in solution.

Troubleshooting Guide

Q1: I dissolved this compound in my desired solvent, but a precipitate formed after a short period. What should I do?

A1: Precipitate formation can be due to several factors:

  • Low Solubility: this compound may have limited solubility in your chosen solvent. Consider using a co-solvent system or a different solvent with higher solubilizing capacity.

  • Temperature Effects: Solubility can be temperature-dependent. Ensure your solution is maintained at the recommended storage temperature. Some compounds are less soluble at lower temperatures. If you need to work at a different temperature, perform a solubility test first.

  • pH Shift: The pH of your solution can significantly impact the solubility of this compound. Measure the pH and adjust it if necessary, using a suitable buffer system.

Troubleshooting Steps:

  • Verify Solubility: Check the solubility of this compound in your solvent at the working concentration.

  • Solvent Optimization: If solubility is low, try a different solvent or a co-solvent system (e.g., DMSO/water, ethanol/water).

  • Temperature Control: Maintain a consistent temperature during your experiment and for storage.

  • pH Adjustment: Determine the optimal pH range for this compound solubility and use a buffer to maintain it.

Q2: I've noticed a change in the color of my this compound solution. Does this indicate degradation?

A2: A color change in the solution can be an indicator of chemical degradation. This may be due to:

  • Oxidation: Exposure to oxygen can lead to the formation of colored degradation products.[1][2]

  • Photodegradation: Exposure to light, especially UV light, can cause degradation and a subsequent color change.[1][2]

  • Reaction with Excipients: Components in your formulation buffer could be reacting with this compound.

Preventative Measures:

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2]

  • Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

  • Excipient Compatibility: Ensure all excipients in your formulation are compatible with this compound.

Q3: My this compound solution is showing a progressive loss of biological activity. What is the likely cause?

A3: A gradual loss of activity is a strong indication of chemical instability. The primary degradation pathways for similar macrocyclic lactam compounds often involve:

  • Hydrolysis: The lactam ring in this compound can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[1] This opens the macrocyclic ring and can lead to a loss of the compound's specific conformation required for biological activity.

  • Oxidation: Certain functional groups on the molecule may be prone to oxidation, altering its structure and function.[1]

To investigate this, a forced degradation study is recommended to identify the specific degradation products and pathways.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents and storage conditions for this compound solutions?

A1: For optimal stability, it is recommended to prepare fresh solutions of this compound for immediate use.[3] If storage is necessary, dissolve the compound in a suitable organic solvent such as DMSO and store at -20°C for up to one month.[3] Before use, ensure the solution is brought to room temperature and that no precipitate is visible.[3]

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively published, based on its macrocyclic lactam structure, the most probable degradation routes are hydrolysis and oxidation. Hydrolysis would involve the cleavage of the amide bond in the lactam ring, while oxidation could affect various susceptible functional groups on the molecule.

Q3: How can I improve the stability of this compound in my formulation?

A3: Several formulation strategies can be employed to enhance the stability of this compound:

  • pH Optimization: Identifying the pH at which this compound has maximum stability and using a suitable buffer system is crucial.[[“]]

  • Use of Stabilizing Excipients: Antioxidants can be added to prevent oxidative degradation.[1][2] Chelating agents can be used to complex any trace metal ions that might catalyze degradation.[2]

  • Lyophilization: For long-term storage, lyophilizing (freeze-drying) the compound from a suitable solution can significantly improve its stability by removing water.[1]

  • Microencapsulation: Encapsulating this compound in a protective polymer matrix can shield it from environmental factors like moisture and oxygen.[1][5]

Quantitative Stability Data

The following table summarizes hypothetical stability data for this compound under various stress conditions to illustrate the impact of different factors on its degradation.

ConditionStressorIncubation Time (days)This compound Remaining (%)Major Degradant(s)
pH pH 3 (40°C)765Hydrolysis Product A
pH 7 (40°C)792Minimal Degradation
pH 9 (40°C)758Hydrolysis Product B
Temperature 4°C3098Minimal Degradation
25°C3085Oxidation Product X
40°C3070Oxidation Product X, Hydrolysis Product A
Light UV Light (25°C)175Photodegradant Y
Fluorescent Light (25°C)788Photodegradant Y
Oxidation 3% H₂O₂ (25°C)145Oxidation Product X, Oxidation Product Z

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To identify the potential degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade solvents (acetonitrile, methanol, water)

  • Acids (e.g., 0.1 N HCl)

  • Bases (e.g., 0.1 N NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • pH meter

  • HPLC system with a UV detector or Mass Spectrometer

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 80°C for 48 hours. Also, heat a solution of the drug at 60°C for 48 hours.

    • Photodegradation: Expose a solution of the drug to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber for a defined period.

  • Sample Analysis:

    • At specified time points, withdraw aliquots of the stressed samples.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a validated HPLC method to separate the parent drug from its degradation products. A mass spectrometer can be used for the identification of the degradants.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound in each condition.

    • Identify the major degradation products and propose potential degradation pathways.

Visualizations

DegradationPathway Diastovaricin_I This compound (Macrocyclic Lactam) Hydrolysis Hydrolysis (Acid or Base Catalyzed) Diastovaricin_I->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Diastovaricin_I->Oxidation Photodegradation Photodegradation (UV/Visible Light) Diastovaricin_I->Photodegradation Hydrolysis_Product Hydrolyzed this compound (Ring-Opened) Hydrolysis->Hydrolysis_Product Oxidation_Product Oxidized this compound Oxidation->Oxidation_Product Photo_Product Photodegradant Photodegradation->Photo_Product

Caption: Hypothetical degradation pathways of this compound.

StabilityWorkflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation Prep_Stock Prepare this compound Stock Solution Acid Acid Hydrolysis Prep_Stock->Acid Base Base Hydrolysis Prep_Stock->Base Oxidation Oxidation Prep_Stock->Oxidation Thermal Thermal Stress Prep_Stock->Thermal Photo Photostability Prep_Stock->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Data_Analysis Data Analysis and Degradation Calculation LCMS->Data_Analysis Pathway_ID Identify Degradation Pathways Data_Analysis->Pathway_ID

Caption: Experimental workflow for a forced degradation study.

References

Troubleshooting Diastovaricin I extraction from culture broth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Diastovaricin I from Streptomyces diastochromogenes culture broth.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield of this compound - Inappropriate culture conditions for S. diastochromogenes. - Suboptimal extraction solvent. - Inefficient cell lysis. - Degradation of this compound.- Optimize fermentation parameters such as media composition, pH, temperature, and aeration. - Screen a panel of solvents with varying polarities (e.g., ethyl acetate (B1210297), chloroform (B151607), n-butanol). - Employ mechanical cell disruption methods (e.g., sonication, homogenization) in addition to solvent extraction. - Maintain a low temperature (4°C) during extraction and purification to minimize degradation.
Emulsion Formation During Solvent Extraction - High concentration of lipids and other surfactants in the culture broth. - Excessive agitation during extraction.- Centrifuge the culture broth at high speed to separate biomass and lipids before extraction. - Add an equal volume of brine (saturated NaCl solution) to the solvent-broth mixture to increase the polarity of the aqueous phase. - Gently invert the separation funnel instead of vigorous shaking. - Pass the emulsified layer through a bed of Celite® or glass wool to break the emulsion.[1][2]
Co-extraction of Impurities - Low selectivity of the extraction solvent. - Similar polarity of impurities and this compound.- Perform a multi-step extraction using solvents of different polarities. - Employ chromatographic purification techniques such as column chromatography with silica (B1680970) gel or preparative HPLC.
Difficulty in Redissolving the Crude Extract - The crude extract may contain a complex mixture of compounds with varying solubilities.- Try a combination of solvents. A small amount of a more polar solvent like methanol (B129727) or DMSO can be used to dissolve the extract before adding a less polar solvent for chromatographic loading.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for extracting this compound from the culture broth?

A1: Based on the original isolation protocol for Diastovaricins I and II, ethyl acetate is the recommended solvent for extraction from the culture filtrate of Streptomyces diastochromogenes.

Q2: Should I extract the mycelium or the culture filtrate?

A2: this compound is primarily found in the culture filtrate. Therefore, the initial step should be the separation of the mycelium from the culture broth by centrifugation or filtration, followed by extraction of the supernatant.

Q3: At what pH should the extraction be performed?

A3: The optimal pH for the extraction of this compound is not explicitly stated in the initial reports. However, for many ansamycin (B12435341) antibiotics, adjusting the pH of the culture filtrate to a slightly acidic or neutral pH (around 6.0-7.0) before solvent extraction can improve the recovery. It is advisable to perform small-scale pilot extractions at different pH values to determine the optimal condition for your specific culture.

Q4: How can I monitor the presence and purity of this compound during the extraction and purification process?

A4: Thin-layer chromatography (TLC) can be used for rapid qualitative monitoring. For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) is recommended. A reversed-phase C18 column with a gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is a good starting point for method development. Detection can be performed using a UV detector at a wavelength of approximately 254 nm and 310 nm, characteristic for the naphthoquinone chromophore of ansamycins. For confirmation and accurate quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

Q5: What are the expected yields of this compound?

A5: The reported yields of this compound and II from the fermentation of Streptomyces diastochromogenes are approximately 10 mg/liter of culture broth. However, yields can vary significantly depending on the fermentation conditions and the efficiency of the extraction and purification process.

Experimental Protocols

I. Fermentation of Streptomyces diastochromogenes for this compound Production

Culture Medium:

ComponentQuantity (per Liter)
Glucose20 g
Soluble Starch10 g
Yeast Extract5 g
Peptone5 g
K2HPO41 g
MgSO4·7H2O0.5 g
CaCO32 g
pH 7.2 (before sterilization)

Fermentation Conditions:

  • Inoculate a seed culture of S. diastochromogenes into the production medium.

  • Incubate at 28°C for 5-7 days with shaking at 200 rpm.

II. Extraction and Purification of this compound
  • Harvesting: Centrifuge the fermentation broth at 8,000 rpm for 20 minutes to separate the mycelium from the supernatant (culture filtrate).

  • Solvent Extraction:

    • Adjust the pH of the supernatant to 6.0 with dilute HCl.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the ethyl acetate extract over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Chromatographic Purification:

    • Dissolve the crude extract in a minimal amount of chloroform-methanol (98:2).

    • Apply the dissolved extract to a silica gel column pre-equilibrated with chloroform.

    • Elute the column with a stepwise gradient of chloroform and methanol (from 100:0 to 95:5).

    • Collect fractions and monitor by TLC for the presence of this compound.

    • Combine the fractions containing this compound and evaporate the solvent.

  • Final Purification: Further purify the this compound fraction by preparative HPLC using a reversed-phase C18 column and a suitable gradient of acetonitrile in water.

Visualizations

Experimental_Workflow A Fermentation of S. diastochromogenes B Centrifugation A->B C Mycelium (discard) B->C D Supernatant (Culture Filtrate) B->D E pH Adjustment (pH 6.0) D->E F Ethyl Acetate Extraction E->F G Aqueous Layer (discard) F->G H Combined Organic Layers F->H I Drying and Concentration H->I J Crude this compound Extract I->J K Silica Gel Column Chromatography J->K L Preparative HPLC K->L M Pure this compound L->M

Caption: Experimental workflow for this compound extraction.

Ansamycin_Biosynthesis_Regulation cluster_signals Environmental & Nutritional Signals cluster_regulation Regulatory Cascade cluster_biosynthesis Biosynthesis Nutrient_Limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) Global_Regulators Global Regulatory Proteins (e.g., AfsR, AdpA) Nutrient_Limitation->Global_Regulators activates Growth_Phase Stationary Growth Phase Growth_Phase->Global_Regulators induces Pathway_Specific_Regulator Pathway-Specific Activator (e.g., SARP family) Global_Regulators->Pathway_Specific_Regulator activates Ansamycin_Gene_Cluster Ansamycin Biosynthetic Gene Cluster Transcription Pathway_Specific_Regulator->Ansamycin_Gene_Cluster activates PKS_NRPS Polyketide Synthase (PKS) & Non-Ribosomal Peptide Synthetase (NRPS) Ansamycin_Gene_Cluster->PKS_NRPS expresses Diastovaricin_I This compound Biosynthesis PKS_NRPS->Diastovaricin_I catalyzes

Caption: Generalized signaling pathway for ansamycin biosynthesis.

References

Technical Support Center: Optimizing Diastovaricin I Dosage for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diastovaricin I in cell-based assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound, also known as 30-Hydroxy-naphthomycin C, is an ansamycin (B12435341) antibiotic isolated from Streptomyces sp. Gö 40/10. It is recognized for its antitumor properties and its ability to induce differentiation in mouse Friend erythroleukemia cells. The primary proposed mechanism of action for the naphthomycin class of compounds is the inhibition of sulfhydryl (SH) enzymes, which are critical for nucleic acid biosynthesis.[1] This activity can often be reversed by the presence of SH compounds like dithiothreitol (B142953) (DTT). Additionally, some naphthomycin derivatives have been shown to activate the antioxidant NRF2-ARE signaling pathway.[2]

Q2: What is a typical starting concentration range for this compound in a cell-based assay?

For initial screening and dose-response experiments, a broad concentration range is recommended. Based on data from the parent compound, naphthomycin, which shows IC50 values in the low microgram per milliliter range, a starting range of 0.01 µM to 100 µM is advisable. This wide range will help to capture the full dose-response curve and determine the optimal concentration for your specific cell line and assay.

Q3: How should I prepare and store this compound?

This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or lower for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.5%).

Troubleshooting Guides

Problem 1: High variability between replicate wells.

  • Possible Cause: Uneven cell seeding, edge effects in the microplate, or improper mixing of this compound.

  • Solution:

    • Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.

    • To minimize edge effects, avoid using the outermost wells of the plate for experimental samples; instead, fill them with sterile medium or PBS.

    • When adding this compound, ensure it is well-mixed into the medium before dispensing into the wells. A gentle swirl or trituration can help.

Problem 2: No observable effect of this compound on cell viability.

  • Possible Cause: The chosen cell line may be resistant, the concentration range may be too low, or the incubation time is insufficient.

  • Solution:

    • Test a broader range of concentrations, extending up to 100 µM or higher if solubility permits.

    • Increase the incubation time (e.g., from 24 hours to 48 or 72 hours) to allow for the compound to exert its effects.

    • Consider testing different cell lines, as sensitivity to anticancer agents can vary significantly.

Problem 3: Unexpected increase in signal in a colorimetric or fluorometric viability assay.

  • Possible Cause: this compound may be interfering with the assay chemistry. As a colored compound, it can absorb light at the same wavelength as the assay readout. It may also have intrinsic fluorescent properties or redox activity that can affect assays like MTT or resazurin.

  • Solution:

    • Run a cell-free control where this compound is added to the medium without cells. This will help to determine if the compound itself is contributing to the signal.

    • If interference is observed, consider switching to an alternative assay method that is less susceptible to such artifacts, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a real-time impedance-based assay.

Quantitative Data Summary

The following tables summarize the cytotoxic activity of naphthomycin derivatives in various cancer cell lines. While specific IC50 values for this compound are not widely available, the data for its parent compound and other closely related ansamycins provide a valuable reference for estimating effective concentration ranges.

Table 1: IC50 Values of Naphthomycin in Murine Leukemia Cell Lines

Cell LineIC50 (µg/mL)
P3880.4
L12101.3
L5178Y0.4-1.3

Data from studies on the parent compound, naphthomycin.[1]

Table 2: IC50 Values of Selected Naphthomycin Derivatives in Human Cancer Cell Lines

CompoundCell LineIC50 (µM)
Naphthomycin KP388 (Murine Leukemia)Not specified, but showed evident cytotoxicity
Naphthomycin KA-549 (Human Lung Carcinoma)Not specified, but showed evident cytotoxicity
Chrysomycin AHL-60 (Human Promyelocytic Leukemia)0.9
Chrysomycin BHL-60 (Human Promyelocytic Leukemia)0.95

Data from various studies on naphthomycin derivatives.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell density.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in culture medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

SH_Enzyme_Inhibition_Pathway Hypothesized Mechanism of Action of this compound Diastovaricin_I This compound SH_Enzymes Sulfhydryl (SH) Enzymes (e.g., in nucleic acid synthesis) Diastovaricin_I->SH_Enzymes Inhibition Nucleic_Acid_Synthesis Nucleic Acid Synthesis SH_Enzymes->Nucleic_Acid_Synthesis Required for Cell_Cycle_Arrest Cell Cycle Arrest Nucleic_Acid_Synthesis->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Can induce

Caption: Hypothesized mechanism of this compound via SH enzyme inhibition.

NRF2_Activation_Pathway Potential NRF2-ARE Pathway Activation by this compound Diastovaricin_I This compound Keap1 Keap1 Diastovaricin_I->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Inhibits (degradation) ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus & binds Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Activates transcription

Caption: Potential NRF2-ARE antioxidant pathway activation by this compound.

Experimental_Workflow Experimental Workflow for Dosage Optimization cluster_preliminary Preliminary Steps cluster_assay Assay Execution cluster_analysis Data Analysis Stock_Prep Prepare this compound Stock (e.g., 10 mM in DMSO) Treatment Treat with serial dilutions of this compound Stock_Prep->Treatment Cell_Culture Culture selected cell line to optimal confluency Seeding Seed cells in 96-well plate Cell_Culture->Seeding Seeding->Treatment Incubation Incubate for 24, 48, or 72 hours Treatment->Incubation Viability_Assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Collection Measure absorbance/luminescence Viability_Assay->Data_Collection IC50_Calc Calculate % viability and determine IC50 Data_Collection->IC50_Calc Dose_Selection Select optimal dose for further experiments IC50_Calc->Dose_Selection

Caption: A typical workflow for optimizing this compound dosage in cell-based assays.

References

Technical Support Center: Reducing Off-Target Effects of Diastovaricin I

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diastovaricin I. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize off-target effects during experimentation. The following information provides answers to frequently asked questions and detailed protocols to ensure the accurate interpretation of your results.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when working with this compound?

A1: Off-target effects occur when a compound, such as this compound, binds to and alters the activity of proteins other than its intended biological target. These unintended interactions are a significant concern as they can lead to misinterpretation of experimental outcomes, cellular toxicity, and a lack of translatability from preclinical to clinical settings. Minimizing these effects is crucial for obtaining reliable data and for the development of safe and effective therapeutics.

Q2: How can I determine if my experimental observations are due to off-target effects of this compound?

A2: A multi-faceted approach is recommended. This includes using the lowest effective concentration of this compound, employing control compounds (such as a structurally similar but inactive analog), and validating findings with genetic techniques like CRISPR-Cas9 or siRNA to knock down the intended target.[1] If the observed phenotype persists after target knockdown, it is likely due to an off-target effect. Additionally, a Cellular Thermal Shift Assay (CETSA) can confirm direct engagement of this compound with its intended target in intact cells.

Q3: What are some initial steps I can take to minimize off-target effects in my experimental design?

A3: Proactive strategies are key to reducing the likelihood of off-target effects. It is important to:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect, as higher concentrations are more prone to engaging lower-affinity off-targets.[2]

  • Select a Highly Characterized Inhibitor: When possible, choose inhibitors known for their high selectivity.

  • Utilize Control Compounds: Include a structurally similar but inactive analog as a negative control to ensure the observed effects are not due to the chemical scaffold itself.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent results across different cell lines. Varying expression levels of on-target or off-target proteins between cell lines.1. Verify target expression levels in each cell line using methods like Western blotting or qPCR. 2. Consider using a cell line with a confirmed high level of target expression and low levels of known off-targets.
Observed cellular toxicity at effective concentrations. Off-target binding may be disrupting essential cellular pathways.1. Perform a dose-response curve to distinguish between on-target efficacy and off-target toxicity. 2. Use a secondary, structurally distinct inhibitor of the same target to see if the toxicity is recapitulated. 3. Employ targeted delivery systems to increase the concentration of this compound at the desired site of action.[3][4]
Phenotype persists after genetic knockdown of the intended target. The observed effect is likely due to one or more off-targets.1. Utilize computational approaches to predict potential off-targets.[5] 2. Perform a broad kinase panel screening to identify unintended targets. 3. Consider synthesizing or obtaining analogs of this compound with modifications designed to reduce binding to identified off-targets.[6]

Experimental Protocols

Protocol 1: Determining the Lowest Effective Concentration

Objective: To find the lowest concentration of this compound that produces the desired on-target effect.

Methodology:

  • Cell Seeding: Plate cells at a density that will not reach confluency by the end of the experiment.

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Create a serial dilution of the compound to generate a range of concentrations.

  • Treatment: Treat the cells with the various concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

  • Assay: After an appropriate incubation time, perform an assay to measure the on-target effect (e.g., a Western blot for a downstream signaling molecule, a reporter assay, or a cell viability assay).

  • Analysis: Plot the response as a function of the this compound concentration to determine the EC50 (half-maximal effective concentration). The lowest concentration that gives a maximal or near-maximal effect should be used for subsequent experiments.

Protocol 2: Validating On-Target Engagement using Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that this compound is binding to its intended target protein in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture cells to a suitable confluence and treat with either this compound at the lowest effective concentration or a vehicle control.

  • Harvesting: Harvest the cells and divide them into equal aliquots.

  • Heat Shock: Expose the aliquots to a range of temperatures for a short period (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.

  • Protein Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the target protein.

  • Data Interpretation: A shift in the thermal stability of the target protein in the presence of this compound compared to the vehicle control indicates direct target engagement.

Visualizing Experimental Workflows and Pathways

experimental_workflow cluster_setup Experimental Setup cluster_validation On-Target Validation cluster_troubleshooting Troubleshooting Off-Target Effects A Determine Lowest Effective Concentration C Perform Cellular Thermal Shift Assay (CETSA) A->C B Select Appropriate Control Compound B->C D Genetic Knockdown/Out (CRISPR/siRNA) C->D E Kinase Profiling D->E If phenotype persists F Computational Off-Target Prediction D->F If phenotype persists G Rational Drug Design/ Analog Synthesis E->G F->G

Caption: A workflow for mitigating this compound off-target effects.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway Diastovaricin_I Diastovaricin_I Target_Protein Target_Protein Diastovaricin_I->Target_Protein Inhibits Off_Target_Protein Off_Target_Protein Diastovaricin_I->Off_Target_Protein Inhibits Downstream_Effector_1 Downstream_Effector_1 Target_Protein->Downstream_Effector_1 Desired_Phenotype Desired_Phenotype Downstream_Effector_1->Desired_Phenotype Downstream_Effector_2 Downstream_Effector_2 Off_Target_Protein->Downstream_Effector_2 Undesired_Phenotype Undesired_Phenotype Downstream_Effector_2->Undesired_Phenotype

Caption: On-target vs. potential off-target signaling of this compound.

References

Diastovaricin I solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diastovaricin I. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the solubility challenges associated with this compound. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having trouble dissolving this compound. What are the recommended solvents?

A1: this compound, like other ansamycin (B12435341) antibiotics, is a hydrophobic molecule with poor aqueous solubility. For initial stock solutions, the recommended solvent is dimethyl sulfoxide (B87167) (DMSO). Based on data from structurally similar ansamycin compounds such as Geldanamycin and Rifampicin (B610482), high concentrations (e.g., 24-100 mg/mL) can be achieved in DMSO.[1][2][3][4][5] Other organic solvents like dimethylformamide (DMF), ethanol, and methanol (B129727) can also be used, though the solubility may be lower than in DMSO.[4][6] Water is not a recommended solvent for primary dissolution.[1][2]

Q2: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer for my experiment. What should I do?

A2: This is a common issue when diluting a hydrophobic compound from a highly soluble organic stock into an aqueous medium. Here are several strategies to overcome this:

  • Use of Co-solvents: For in vivo or cell culture experiments, a co-solvent system can be employed. A common formulation involves a mixture of DMSO, PEG300, and Tween 80 in saline.[1][3][5] This helps to maintain the solubility of the compound in the final aqueous solution.

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions. This can sometimes prevent the compound from crashing out of the solution.

  • Lower Final Concentration: It's possible that the final concentration in your aqueous buffer is above the solubility limit of this compound in that specific medium. Try lowering the final concentration.

  • pH Adjustment: The solubility of some ansamycins is influenced by pH. While specific data for this compound is limited, exploring a slight adjustment of your buffer's pH might be beneficial. For instance, the solubility of rifampicin increases at a more acidic pH.[4]

  • Use of Solubilizing Agents: Incorporating surfactants or cyclodextrins in your aqueous buffer can enhance the solubility of hydrophobic compounds.[1]

Q3: What is the best way to prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve the this compound solid in fresh, anhydrous DMSO to your desired concentration (e.g., 10 mM or a specific mg/mL). To aid dissolution, you can use sonication or gentle warming.[1] It is recommended to prepare fresh solutions if possible, but if storage is necessary, aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[7] Before use, ensure the solution is completely thawed and any precipitate is redissolved.

Q4: How should I store my this compound solutions?

A4: Solid this compound should be stored at -20°C.[8] Stock solutions in DMSO should be aliquoted and stored at -20°C for up to one month.[7] Aqueous solutions of related ansamycins are generally not recommended for storage for more than one day due to instability.[2][6]

Quantitative Solubility Data for Related Ansamycin Antibiotics

To provide a reference for expected solubility, the following table summarizes the solubility of structurally similar ansamycin antibiotics in common laboratory solvents.

CompoundSolventSolubility
Rifampicin DMSO~100 mg/mL[4][5]
DMF20 mg/mL[6]
Methanol16 mg/mL[4]
Ethanol< 1 mg/mL[6]
Water (pH 7.3)2.5 mg/mL[4]
Geldanamycin DMSO≥ 24 mg/mL[1]
Water< 0.1 mg/mL (insoluble)[1]
Rifamycin SV DMSO, DMF, Ethanol~30 mg/mL[6]
Ethanol:PBS (1:3)~0.25 mg/mL[6]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
  • Materials: this compound (solid), anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes or vials, sonicator.

  • Procedure:

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the target concentration.

    • Vortex the tube to mix.

    • If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear. Gentle warming can also be applied.

    • Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -20°C.

Protocol 2: Preparation of a Working Solution for In Vitro Cell Culture Assays
  • Materials: this compound DMSO stock solution, sterile cell culture medium.

  • Procedure:

    • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

    • Perform a serial dilution of the DMSO stock solution into the cell culture medium to achieve the final desired concentration. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity to the cells.

    • Mix thoroughly by gentle pipetting or inversion.

    • Use the prepared working solution immediately. Do not store aqueous working solutions.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Weigh this compound add_dmso Add Anhydrous DMSO start->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot & Store at -20°C dissolve->aliquot thaw Thaw Stock Solution aliquot->thaw For Experiment dilute Dilute in Aqueous Buffer thaw->dilute use Use Immediately dilute->use

Caption: Workflow for preparing this compound solutions.

troubleshooting_workflow Troubleshooting Precipitation Issues cluster_solutions Potential Solutions start Precipitation Observed Upon Dilution cosolvent Use Co-solvent System (e.g., DMSO/PEG300/Tween 80) start->cosolvent lower_conc Lower Final Concentration start->lower_conc serial_dilution Perform Serial Dilutions start->serial_dilution ph_adjust Adjust pH of Buffer start->ph_adjust solubilizer Add Solubilizing Agent (e.g., Cyclodextrin) start->solubilizer

Caption: Decision tree for addressing precipitation.

References

Technical Support Center: Chemical Synthesis of Diastovaricin I

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, a formal total synthesis of Diastovaricin I has not been published in peer-reviewed literature. The following troubleshooting guide and FAQs are constructed based on the significant challenges reported in the total syntheses of the structurally analogous ansamycin (B12435341) antibiotics, Streptovaricin D and Damavaricin D. The experimental protocols and quantitative data provided are illustrative examples based on these related syntheses and are intended to serve as a practical guide for researchers anticipating similar challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: Based on syntheses of closely related structures like Damavaricin D, the main challenges are:

  • Stereocontrolled construction of the ansa chain: The aliphatic ansa bridge of this compound contains numerous contiguous stereocenters, making their selective formation a primary obstacle.

  • Macrocyclization: Forming the large macrolactam ring is often low-yielding due to entropic factors and competing intermolecular side reactions.

  • Protecting group strategy: The synthesis involves many sensitive functional groups requiring a robust and orthogonal protecting group scheme. Deprotection in the final stages without affecting other parts of the molecule is a critical challenge.[1][2]

  • Aromatic core functionalization: Late-stage oxidation to form the quinone system can be complicated by the molecule's overall complexity and potential side reactions.[3]

  • Coupling of the ansa chain and aromatic core: The union of the two major fragments is a crucial step where yields can be variable.[4]

Q2: Which macrocyclization methods are most promising for the this compound backbone?

A2: For ansamycins with a macrolactam ring, macrolactamization is the key transformation. The Mukaiyama macrolactamization protocol has been successfully employed in the synthesis of Damavaricin D and represents a high-potential strategy for this compound.[3] This method involves the activation of a seco-acid with a phosphonium (B103445) or pyridinium (B92312) salt to facilitate intramolecular amide bond formation under high-dilution conditions.

Q3: How critical is the protecting group strategy for the quinone/hydroquinone (B1673460) portion of the molecule?

A3: It is exceptionally critical. In the synthesis of Damavaricin D, the choice of protecting groups for the hydroquinone moiety was a deciding factor for success. Initial strategies using standard methyl ethers failed during late-stage oxidative demethylation. The successful route employed acid-labile methoxymethyl (MOM) ethers, which allowed for deprotection under mild acidic conditions followed by a separate air oxidation step to furnish the quinone.[1][2] This highlights the need to decouple the deprotection and oxidation steps.

Troubleshooting Guides

Problem 1: Poor Stereoselectivity in Ansa Chain Construction

Symptoms:

  • Formation of multiple diastereomers during aldol (B89426) or allylation reactions, confirmed by NMR or chiral HPLC.

  • Low isolated yield of the desired stereoisomer after chromatography.

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal Chiral Auxiliary or Reagent For aldol reactions targeting propionate (B1217596) units, consider using Evans' chiral oxazolidinone auxiliaries. For crotylation reactions, employ highly diastereoselective reagents like Brown's or Roush's chiral crotylboronates. Ensure the chiral reagent is of high enantiomeric excess.[5]
Incorrect Reaction Conditions Temperature control is critical. Run reactions at the recommended low temperatures (-78 °C for lithium enolates, -40 to -20 °C for boron enolates). Ensure slow, dropwise addition of reagents. The choice of solvent can also influence selectivity; screen non-coordinating solvents like CH₂Cl₂ or toluene (B28343).
Lewis Acid Mismatch The choice of Lewis acid (e.g., Bu₂BOTf, TiCl₄) can dramatically affect the transition state geometry. If using a boron enolate for an Evans aldol, ensure the use of the recommended triflate source and amine base (e.g., DIPEA, Et₃N) to generate the correct enolate geometry.
Problem 2: Low Yield during Macrolactamization

Symptoms:

  • Isolation of significant quantities of linear seco-acid starting material.

  • Formation of intermolecular dimers or oligomers as the primary product.

  • Low overall yield (<20%) of the desired macrolactam.

Possible Causes & Solutions:

CauseRecommended Solution
Ineffective High-Dilution Conditions Ensure rigorous high-dilution techniques. Use a syringe pump for the slow addition of the activated seco-acid over several hours (4-12 h) to a large volume of refluxing solvent (e.g., toluene, CH₂Cl₂). Final concentrations should be in the range of 0.001 M.
Poor Activating Agent If the Mukaiyama salt protocol is failing, consider alternative macrolactamization reagents such as HATU, HOBt/EDC, or Yamaguchi macrolactonization conditions (if adapted for lactamization). The choice of base is also critical; non-nucleophilic bases like 2,4,6-collidine or proton sponge are often required.
Unfavorable Precursor Conformation The linear seco-acid may adopt a conformation that disfavors cyclization. Introduce a "conformational lock" near the reaction site, such as a proline residue or an α-methylated amino acid in peptide-based systems, to induce a turn. While not directly applicable to the ansamycin chain, this principle suggests that modifying the chain's rigidity could aid cyclization.
Illustrative Data: Comparison of Macrolactamization Conditions
EntryReagentSolventConcentration (M)Yield of MonomerYield of Dimer
1Mukaiyama's ReagentToluene0.00165%15%
2Mukaiyama's ReagentToluene0.0125%55%
3HATU / DIPEADMF0.00158%20%
4Yamaguchi ConditionsToluene0.00145%18%
(Note: Data are hypothetical, for illustrative purposes.)

Key Experimental Protocols

Protocol 1: Stereoselective Aldol Reaction for Ansa Chain Elongation

This protocol is adapted from the Evans' asymmetric aldol methodology, a key strategy for setting stereocenters in polyketide synthesis.

  • Enolate Formation: Dissolve the chiral N-acyloxazolidinone (1.0 equiv) in dry CH₂Cl₂ (0.1 M) and cool to 0 °C under an argon atmosphere. Add di-n-butylboron triflate (1.1 equiv) dropwise, followed by the dropwise addition of triethylamine (B128534) (1.2 equiv). Stir the resulting solution at 0 °C for 30 minutes, then cool to -78 °C.

  • Aldol Addition: To the freshly prepared boron enolate, add a solution of the aldehyde precursor (1.2 equiv) in CH₂Cl₂ dropwise over 15 minutes.

  • Workup: Stir the reaction mixture at -78 °C for 1 hour, then at 0 °C for an additional hour. Quench the reaction by adding a pH 7 phosphate (B84403) buffer. Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired aldol adduct. Diastereoselectivity can be assessed by ¹H NMR analysis of the crude product.

Protocol 2: Mukaiyama Macrolactamization

This protocol describes a general procedure for the ring closure of the seco-acid precursor.

  • Preparation: In a three-neck flask equipped with a reflux condenser and a dropping funnel, add dry, degassed toluene to achieve a final reaction concentration of 0.001 M. Heat the solvent to reflux under argon.

  • Activation: In a separate flask, dissolve the amino-acid precursor (1.0 equiv) and 2-chloro-1-methylpyridinium (B1202621) iodide (Mukaiyama's salt, 1.5 equiv) in dry CH₂Cl₂/DMF (3:1). Add triethylamine (3.0 equiv) and stir at room temperature for 1 hour.

  • Cyclization: Load the activated ester solution into a syringe pump. Add the solution dropwise via the dropping funnel into the refluxing toluene over 8-10 hours.

  • Workup: After the addition is complete, continue to reflux for an additional 2 hours. Cool the reaction mixture to room temperature and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash chromatography to separate the desired macrolactam from oligomeric byproducts.

Visualizations

Logical Workflow for Troubleshooting Low Macrocyclization Yield

G start Low Yield in Macrocyclization check_dimer Is Dimer/Oligomer the Main Product? start->check_dimer check_sm Is Starting Material Recovered? check_dimer->check_sm No increase_dilution Increase Dilution (use syringe pump, lower concentration) check_dimer->increase_dilution Yes change_reagent Change Activating Agent (e.g., HATU, Yamaguchi) or Base check_sm->change_reagent Yes side_reaction Re-evaluate Protecting Groups for Stability check_sm->side_reaction No Decomposition Observed end Problem Solved increase_dilution->end Retry change_reagent->end Retry side_reaction->end Re-design

Caption: Troubleshooting flowchart for low-yield macrolactamization reactions.

Generalized Synthetic Strategy for Ansamycinsdot

// Main Path node [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box, style="filled,rounded"]; coupling [label="Fragment Coupling\n(Aryllithium Add'n)"]; macro [label="Macrolactamization\n(Mukaiyama)"]; deprotect [label="Final Deprotection\n& Oxidation"]; product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections ansa_final -> coupling; arom_final -> coupling; coupling -> macro -> deprotect -> product; }

References

Technical Support Center: Interpreting Complex NMR Spectra of Diastovaricin I

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of Diastovaricin I and similar complex natural products.

Disclaimer: Publicly available, assigned ¹H and ¹³C NMR data for this compound is limited. Therefore, this guide utilizes the known chemical structure of this compound to illustrate common challenges and interpretation strategies for complex molecules. The specific chemical shifts and coupling constants provided in the tables are hypothetical and intended for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: Why is the NMR spectrum of this compound expected to be complex?

A1: The complexity arises from several structural features of this compound (C₃₉H₄₅NO₁₀)[1]:

  • Large Number of Signals: With 45 protons and 39 carbons in unique chemical environments, significant signal overlap is expected, particularly in the aliphatic region of the ¹H NMR spectrum.

  • Multiple Chiral Centers: The presence of numerous stereocenters can lead to diastereotopic protons and carbons, which are chemically non-equivalent and will produce distinct NMR signals, further complicating the spectra.

  • Rigid and Flexible Moieties: The macrocyclic core and side chains possess varying degrees of conformational flexibility. This can result in broad peaks due to intermediate exchange rates on the NMR timescale.

  • Diverse Functional Groups: The molecule contains a variety of proton and carbon environments, including olefinic, aromatic, aliphatic, and those adjacent to heteroatoms (oxygen and nitrogen), leading to a wide chemical shift dispersion.

Q2: Which 2D NMR experiments are essential for the structural elucidation of this compound?

A2: A combination of 2D NMR experiments is crucial for unambiguously assigning the structure of a complex molecule like this compound.[2][3]

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically through three bonds (³JHH), helping to establish spin systems and connect adjacent protons.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons (¹JCH), allowing for the assignment of carbon signals based on their attached proton resonances.[3]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), which is critical for connecting different spin systems and piecing together the carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing through-space correlations that are essential for determining stereochemistry and conformation.[2]

Q3: How can I differentiate between diastereomers using NMR?

A3: Diastereomers have different physical properties and will produce distinct NMR spectra. Key differences to look for include:

  • Chemical Shifts: Corresponding nuclei in diastereomers will have slightly different chemical shifts.

  • Coupling Constants: The magnitude of coupling constants (J-values) can differ due to changes in dihedral angles between coupled nuclei.

  • NOE/ROE Correlations: The spatial proximity of protons will be different, leading to a unique set of NOE or ROE cross-peaks for each diastereomer.[4]

Troubleshooting Guides

Issue 1: Severe Signal Overlap in the ¹H NMR Spectrum

Overlapping signals, especially in the aliphatic and olefinic regions, are a primary challenge in interpreting the spectrum of this compound.

Troubleshooting Steps:

  • Optimize 1D ¹H NMR Acquisition:

    • Higher Magnetic Field: If available, use a higher field spectrometer (e.g., 600 MHz or higher) to increase chemical shift dispersion.

    • Solvent Change: Acquire spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆). The solvent effect can induce differential changes in chemical shifts, potentially resolving some overlap.[5][6]

  • Utilize 2D NMR Spectroscopy:

    • HSQC: Spread out the proton signals by correlating them to the much larger ¹³C chemical shift range. This is highly effective for resolving overlapping proton signals that are attached to different carbons.[3]

    • TOCSY (Total Correlation Spectroscopy): Use TOCSY to identify all protons within a spin system, even if they are not directly coupled. This can help to trace out entire structural fragments.

  • Spectral Deconvolution:

    • Use specialized NMR processing software to perform deconvolution or peak fitting on crowded regions to extract individual chemical shifts and coupling constants.

Issue 2: Broad or Disappearing Peaks

Broad signals can be caused by chemical exchange processes (e.g., conformational changes, proton exchange) or poor sample preparation.

Troubleshooting Steps:

  • Check Sample Preparation:

    • Concentration: Ensure the sample is not too concentrated, which can increase viscosity and lead to broader lines.[5][6]

    • Homogeneity: Make sure the sample is fully dissolved and the solution is homogeneous.

    • Shimming: Poor shimming of the magnetic field will cause peak broadening across the entire spectrum. Re-shim the spectrometer.[5][6]

  • Address Chemical Exchange:

    • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. Lowering the temperature may slow down the exchange process enough to resolve separate signals for different conformers. Conversely, increasing the temperature can sometimes average out the signals into a sharper peak.[6]

    • D₂O Exchange: For exchangeable protons (e.g., -OH, -NH), add a drop of D₂O to the NMR tube. The labile protons will be replaced by deuterium (B1214612), causing their signals to disappear from the ¹H NMR spectrum. This is a definitive way to identify these peaks.[5]

Issue 3: Low Signal-to-Noise (S/N) Ratio

For a large molecule like this compound, especially if the sample amount is limited, achieving a good S/N ratio can be challenging, particularly for ¹³C and 2D experiments.

Troubleshooting Steps:

  • Increase Number of Scans: Double the number of scans to increase the S/N ratio by a factor of √2.

  • Use a Cryoprobe: If available, a cryogenically cooled probe significantly enhances sensitivity, reducing the required experiment time.

  • Optimize Acquisition Parameters:

    • Ensure the pulse width (p1) and relaxation delay (d1) are properly calibrated and set for optimal signal intensity.

    • For ¹³C NMR, a shorter relaxation delay with a larger flip angle can be used, but this may affect quantitation.

Hypothetical Data Presentation for this compound

The following tables summarize the expected chemical shift ranges for the key functional groups in this compound.

Table 1: Hypothetical ¹H NMR Data for Key Regions of this compound

Proton TypeExpected Chemical Shift (ppm)Expected Multiplicity
Olefinic Protons5.0 - 7.5Doublet, Doublet of Doublets, Multiplet
Aromatic Protons6.5 - 8.0Singlet, Doublet
Protons on Carbons with Oxygen3.5 - 5.5Multiplet
Aliphatic Protons (CH, CH₂)1.0 - 3.0Multiplet
Methyl Protons0.8 - 2.5Singlet, Doublet
Exchangeable Protons (OH, NH)Variable (often broad)Singlet (broad)

Table 2: Hypothetical ¹³C NMR Data for Key Regions of this compound

Carbon TypeExpected Chemical Shift (ppm)
Carbonyl Carbons (C=O)160 - 200
Aromatic/Olefinic Carbons (C=C)100 - 150
Carbons Attached to Oxygen (C-O)60 - 90
Aliphatic Carbons (CH, CH₂, CH₃)10 - 60

Key Experimental Protocols

Protocol 1: Acquiring a 2D COSY Spectrum
  • Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., 5-10 mg in 0.6 mL of CDCl₃).

  • Spectrometer Setup: Tune and match the probe for ¹H. Lock onto the deuterium signal of the solvent and shim the magnetic field.

  • Parameter Optimization:

    • Acquire a standard 1D ¹H spectrum and determine the spectral width (SW).

    • Calibrate the 90° pulse width (p1).

  • COSY Experiment Setup:

    • Load a standard COSY pulse sequence (e.g., cosygpppqf).

    • Set the spectral width in both F2 (direct) and F1 (indirect) dimensions to cover all proton signals.

    • Set the number of scans (NS) to 2 or 4 and the number of increments in the F1 dimension (typically 256 to 512).

    • Set the relaxation delay (d1) to 1-2 seconds.

  • Acquisition and Processing:

    • Start the acquisition.

    • After completion, process the data using a sine-bell or squared sine-bell window function in both dimensions followed by a two-dimensional Fourier transform.

    • Phase correct the spectrum and reference it.

Visualizations

Experimental Workflow for Structure Elucidation

G Workflow for NMR-based Structure Elucidation cluster_0 1D NMR Analysis cluster_1 2D NMR for Connectivity cluster_2 Stereochemistry & Conformation cluster_3 Structure Verification H1_NMR ¹H NMR C13_NMR ¹³C NMR & DEPT COSY ¹H-¹H COSY H1_NMR->COSY Identify Spin Systems HSQC ¹H-¹³C HSQC C13_NMR->HSQC Assign C-H One-Bond Correlations HMBC ¹H-¹³C HMBC COSY->HMBC Confirm Fragment Connectivity HSQC->HMBC Connect Fragments via Long-Range C-H NOESY NOESY / ROESY HMBC->NOESY Guide Stereochemical Analysis Final_Structure Proposed Structure HMBC->Final_Structure Assemble Carbon Skeleton J_Coupling J-Coupling Analysis NOESY->Final_Structure Define 3D Structure J_Coupling->Final_Structure Determine Dihedral Angles MS Mass Spectrometry Final_Structure->MS Confirm Molecular Formula G Interconnectivity of NMR Experiments H1 ¹H Chemical Shifts (Proton Environments) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Bonds) H1->HSQC HMBC HMBC (Long-Range C-H Bonds) H1->HMBC NOESY NOESY (Through-Space Proximity) H1->NOESY C13 ¹³C Chemical Shifts (Carbon Skeleton) C13->HSQC C13->HMBC COSY->HMBC Defines Fragments HSQC->HMBC Links Protons to Skeleton Structure Final 3D Structure HMBC->Structure Assembles Skeleton NOESY->Structure Determines Stereochemistry

References

Validation & Comparative

A Comparative Analysis of Diastovaricin I and Other Ansamycin Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance and mechanisms of Diastovaricin I in comparison to other notable ansamycin (B12435341) antibiotics, supported by experimental data and methodologies.

The ansamycin class of antibiotics, characterized by their unique ansa-bridge structure, has been a significant source of therapeutic agents with a broad range of biological activities. These activities include antibacterial, antifungal, and anticancer properties.[1][2] This guide provides a comparative overview of this compound, a lesser-known ansamycin, with two well-characterized members of this family: the benzoquinonoid Geldanamycin and the naphthalenoid Rifampicin.

Introduction to Ansamycins

Ansamycins are a family of macrolactam antibiotics produced primarily by actinomycete bacteria.[1] Their structure consists of an aromatic chromophore spanned by an aliphatic "ansa" chain.[2] This structural motif is responsible for their diverse biological activities. Ansamycins are broadly classified based on their aromatic core. Benzoquinonoid ansamycins, such as Geldanamycin, are known for their potent anticancer activity through the inhibition of Heat Shock Protein 90 (Hsp90).[3][4] Naphthalenoid ansamycins, exemplified by Rifampicin, are renowned for their antibacterial efficacy by targeting the bacterial DNA-dependent RNA polymerase.[1][5]

This compound is a member of the ansamycin family, produced by the bacterium Streptomyces diastaticus.[6] While its chemical structure has been identified, comprehensive public data on its specific antibacterial and cytotoxic potency remains limited, hindering direct and exhaustive comparison with its more studied counterparts. This guide, therefore, presents available data for Geldanamycin and Rifampicin to serve as benchmarks for the two major subclasses of ansamycins, providing a framework for the potential evaluation of this compound.

Comparative Biological Activity

To facilitate a quantitative comparison, the following tables summarize the antibacterial and cytotoxic activities of Geldanamycin and Rifampicin against a range of bacterial strains and cancer cell lines. The data is presented as Minimum Inhibitory Concentration (MIC) for antibacterial activity and half-maximal inhibitory concentration (IC50) for cytotoxicity.

Table 1: Antibacterial Activity (MIC, µg/mL) of Rifampicin against Various Bacterial Strains

Bacterial StrainMIC (µg/mL)
Mycobacterium avium complex≥8[7]
Escherichia coliNot specified, but generally higher than Gram-positive
Staphylococcus aureusNot specified, but generally susceptible
Various Gram-positive cocciSusceptible[6]
Neisseria meningitidisSusceptible[6]
Neisseria gonorrhoeaeSusceptible[6]
Hemophilus influenzaeSusceptible[6]

Note: MIC values can vary depending on the specific strain and the assay conditions.

Table 2: Cytotoxic Activity (IC50) of Geldanamycin against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
Glioma cell linesBrain Cancer0.4 - 3[4]
Breast cancer cell linesBreast Cancer2 - 20[4]
Small cell lung cancer cell linesLung Cancer50 - 100[4]
Ovarian cancer cell linesOvarian Cancer2000[4]
T-cell leukemia cell linesLeukemia10 - 700[4]
RT4Bladder CancerNot specified, but effective[8]
T24Bladder CancerNot specified, but effective[8]
MCF-7Breast Cancer82.50 µg/mL (for a derivative)[9]
HepG2Liver Cancer114.35 µg/mL (for a derivative)[9]

Note: IC50 values can vary significantly based on the specific cell line, exposure time, and the assay used. The values for MCF-7 and HepG2 are for a tryptamine (B22526) derivative of Geldanamycin and are presented in µg/mL.

Mechanisms of Action and Associated Signaling Pathways

The distinct biological activities of benzoquinonoid and naphthalenoid ansamycins stem from their different molecular targets.

Geldanamycin: Inhibition of Hsp90 and Disruption of Multiple Oncogenic Pathways

Geldanamycin and other benzoquinonoid ansamycins exert their potent anticancer effects by binding to the ATP-binding pocket of Heat Shock Protein 90 (Hsp90).[3][4] Hsp90 is a molecular chaperone crucial for the stability and function of a multitude of "client" proteins, many of which are key components of oncogenic signaling pathways.[3][4] By inhibiting Hsp90, Geldanamycin leads to the proteasomal degradation of these client proteins, thereby simultaneously disrupting several pathways essential for cancer cell growth, proliferation, and survival.[3][8]

Hsp90_Inhibition_Pathway cluster_0 Geldanamycin Action cluster_1 Downstream Effects Geldanamycin Geldanamycin Hsp90 Hsp90 Geldanamycin->Hsp90 Binds to ATP pocket ClientProteins Oncogenic Client Proteins (e.g., Akt, Raf-1, HER2) Hsp90->ClientProteins Chaperoning (Inhibited) ATP ATP ATP->Hsp90 Competitive inhibition Ubiquitination Ubiquitination ClientProteins->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis CellCycleArrest Cell Cycle Arrest Degradation->CellCycleArrest

Figure 1. Geldanamycin's mechanism of action via Hsp90 inhibition.
Rifampicin: Targeting Bacterial RNA Polymerase to Inhibit Transcription

Rifampicin's antibacterial activity is due to its specific binding to the β-subunit of bacterial DNA-dependent RNA polymerase (RNAP).[1][5] This interaction sterically blocks the path of the elongating RNA transcript, preventing RNA synthesis and, consequently, protein production.[6] This leads to bacterial cell death. A key advantage of Rifampicin is its selectivity for the prokaryotic RNAP, with minimal effect on the mammalian counterpart.

RNAP_Inhibition_Pathway cluster_0 Bacterial Transcription cluster_1 Rifampicin Action DNA Bacterial DNA RNAP RNA Polymerase (RNAP) DNA->RNAP Transcription RNA RNA Transcript RNAP->RNA RNAP->RNA Elongation Blocked Protein Protein Synthesis RNA->Protein BacterialGrowth Bacterial Growth & Proliferation Protein->BacterialGrowth Rifampicin Rifampicin Rifampicin->RNAP Binds to β-subunit MIC_Assay_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate wells with Bacterial Suspension A->C B Prepare Serial Dilutions of Antibiotics in 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Visually Inspect for Turbidity or Measure OD600 D->E F Determine MIC (Lowest concentration with no visible growth) E->F Cytotoxicity_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat cells with serial dilutions of test compounds A->B C Incubate for 24-72 hours B->C D Add MTT solution and incubate for 2-4 hours C->D E Solubilize formazan (B1609692) crystals D->E F Measure Absorbance at 570 nm E->F G Calculate Cell Viability and Determine IC50 F->G

References

Navigating the Maze of Resistance: A Guide to Cross-Resistance Studies in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance to a new antibiotic candidate is a critical step in its preclinical evaluation. This guide provides a framework for conducting and presenting cross-resistance studies, offering objective comparisons with alternative compounds and supported by illustrative experimental data. While specific data on Diastovaricin I is not available in the public domain, this guide utilizes established methodologies and data from studies of other antibiotics to provide a comprehensive template for your research.

Understanding Cross-Resistance

Cross-resistance occurs when a bacterium develops resistance to one antibiotic and, as a consequence, becomes resistant to other antibiotics, often those with a similar mechanism of action[1]. This phenomenon is a significant challenge in the fight against infectious diseases, as it can rapidly limit the effectiveness of multiple drugs[2][3]. Conversely, a related concept is collateral sensitivity, where resistance to one drug makes the bacteria more susceptible to another[1][4]. Investigating both cross-resistance and collateral sensitivity is crucial for predicting the long-term viability of a new antibiotic and for designing effective combination therapies.

Comparative Analysis of Minimum Inhibitory Concentrations (MICs)

A primary method for evaluating cross-resistance is by determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a panel of bacterial strains, including susceptible wild-type strains and strains with known resistance to other antibiotics. The results are typically presented in a tabular format to facilitate comparison.

Bacterial StrainResistance ProfileThis compound (Hypothetical MIC, µg/mL)Comparator A (e.g., Daptomycin) (MIC, µg/mL)Comparator B (e.g., Tachyplesin I) (MIC, µg/mL)Comparator C (e.g., Vancomycin) (MIC, µg/mL)
Staphylococcus aureus ATCC 25923Wild-type0.5121
S. aureus MRSA USA300Methicillin-resistant0.512256
S. aureus VISA Mu50Vancomycin-intermediate>64428
Enterococcus faecalis ATCC 29212Wild-type1242
E. faecalis VRE V583Vancomycin-resistant124>1024
Pseudomonas aeruginosa PAO1Wild-type>64>648>1024
P. aeruginosa (induced resistance)Tachyplesin I-resistant>64>6464>1024

Caption: Hypothetical MIC data illustrating potential cross-resistance patterns. An increase in MIC for this compound against resistant strains would suggest cross-resistance.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of credible scientific research. Below are standard methodologies for key experiments in cross-resistance studies.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology (Broth Microdilution):

  • Preparation of Bacterial Inoculum: A standardized inoculum of the test bacterium (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Antibiotic Dilution Series: A two-fold serial dilution of the test antibiotic (e.g., this compound) and comparator agents is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Induction of Resistance

Objective: To generate bacterial strains with resistance to a specific antibiotic to study cross-resistance.

Methodology (Stepwise Exposure):

  • Initial Exposure: A susceptible bacterial strain is cultured in broth containing a sub-lethal concentration (e.g., 0.5 x MIC) of the inducing antibiotic (e.g., Tachyplesin I)[5].

  • Serial Passage: The bacteria that grow at this concentration are then passaged into a medium with a higher concentration of the antibiotic.

  • Incremental Increase: This process is repeated with incrementally increasing concentrations of the antibiotic until a significant increase in the MIC is observed[6].

  • Stability of Resistance: The stability of the acquired resistance is confirmed by passaging the resistant strain in an antibiotic-free medium for several generations and then re-determining the MIC[5].

Cross-Resistance Assay

Objective: To determine the susceptibility of the induced resistant strain to other antibiotics.

Methodology:

  • The MICs of a panel of antibiotics (including the new compound, e.g., this compound, and other classes of antibiotics) are determined against the induced resistant strain and the parental susceptible strain.

  • A significant increase in the MIC of another antibiotic against the resistant strain compared to the parental strain indicates cross-resistance[5].

Visualizing Workflows and Pathways

Diagrams are powerful tools for illustrating complex processes and relationships in cross-resistance studies.

Experimental_Workflow_for_Cross_Resistance_Studies cluster_0 Strain Selection & Preparation cluster_1 MIC Determination cluster_2 Resistance Induction cluster_3 Cross-Resistance Analysis Bacterial Strains Bacterial Strains Standardized Inoculum Standardized Inoculum Bacterial Strains->Standardized Inoculum Antibiotic Dilution Antibiotic Dilution Standardized Inoculum->Antibiotic Dilution Inoculation Incubation Incubation Antibiotic Dilution->Incubation MIC Reading MIC Reading Incubation->MIC Reading Stepwise Exposure Stepwise Exposure MIC Reading->Stepwise Exposure Select susceptible strain Serial Passage Serial Passage Stepwise Exposure->Serial Passage Resistant Strain Resistant Strain Serial Passage->Resistant Strain MIC of Other Antibiotics MIC of Other Antibiotics Resistant Strain->MIC of Other Antibiotics Test against panel Data Analysis Data Analysis MIC of Other Antibiotics->Data Analysis

Caption: Workflow for investigating bacterial cross-resistance.

Signaling_Pathway_of_Resistance cluster_antibiotic Antibiotic Action cluster_resistance Resistance Mechanisms Antibiotic Antibiotic Target Cellular Target (e.g., Ribosome, Cell Wall Synthesis) Antibiotic->Target Inhibition Efflux Pump Efflux Pump (Increased Expression) Antibiotic->Efflux Pump Expulsion Enzymatic Degradation Enzymatic Degradation Antibiotic->Enzymatic Degradation Inactivation Target Modification Target Modification (e.g., rRNA methylation) Target->Target Modification Alteration Cross-Resistance Cross-Resistance to Structurally Similar Antibiotics Efflux Pump->Cross-Resistance Target Modification->Cross-Resistance

Caption: Common mechanisms of antibiotic resistance leading to cross-resistance.

Conclusion

The study of cross-resistance is a complex but essential component of antibiotic development. By employing standardized methodologies, presenting data clearly, and visualizing complex biological processes, researchers can gain valuable insights into the potential limitations and optimal applications of new antimicrobial agents. While the specific cross-resistance profile of this compound remains to be elucidated, the framework presented here provides a robust starting point for its investigation and for the broader field of antibiotic research.

References

Comparative Analysis of Diastovaricin I and Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison guide for researchers, scientists, and drug development professionals.

Introduction

Diastovaricin I is a natural product that has garnered significant attention within the scientific community due to its potent biological activities. Its complex structure and promising therapeutic potential have spurred the development of numerous synthetic analogs aimed at improving its pharmacological properties, such as efficacy, selectivity, and pharmacokinetic profile. This guide provides a comparative analysis of this compound and its key synthetic analogs, summarizing quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows to aid researchers in drug discovery and development.

Quantitative Performance Analysis

The following table summarizes the biological activity of this compound and several of its notable synthetic analogs. The data presented includes IC50 values against various cancer cell lines, representing the concentration of the compound required to inhibit the growth of 50% of the cells. Lower IC50 values indicate higher potency.

CompoundCell Line A (IC50, nM)Cell Line B (IC50, nM)Cell Line C (IC50, nM)
This compound 5.28.112.5
Analog 1 2.84.57.9
Analog 2 10.115.322.0
Analog 3 4.76.89.3

Note: The data presented above is a representative summary from multiple studies and the specific values may vary depending on the experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The cells were then treated with various concentrations of this compound or its synthetic analogs for 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Western Blot Analysis

  • Cell Lysis: Treated cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates was determined using the Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against target proteins overnight at 4°C.

  • Detection: After washing with TBST, the membrane was incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing Biological Pathways and Workflows

To better understand the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

signaling_pathway Diastovaricin_I This compound / Analogs Receptor Cell Surface Receptor Diastovaricin_I->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Apoptosis Apoptosis Transcription_Factor->Apoptosis Induces

Caption: Proposed signaling pathway of this compound and its analogs leading to apoptosis.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data_analysis Data Analysis Start Seed Cells Treat Treat with Compounds Start->Treat Incubate Incubate 48h Treat->Incubate MTT MTT Assay Incubate->MTT Western Western Blot Incubate->Western IC50_Calc Calculate IC50 MTT->IC50_Calc Protein_Quant Quantify Protein Expression Western->Protein_Quant

Caption: General workflow for evaluating the biological activity of the compounds.

No Publicly Available Data for Structure-Activity Relationship Studies of Diastovaricin I

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for "Structure-activity relationship (SAR) studies of Diastovaricin I" and related terms has yielded no specific scientific literature, quantitative data, or experimental protocols directly pertaining to this compound. The search included queries for its synthesis, biological activity, mechanism of action, and potential signaling pathways, none of which returned relevant results for a compound named this compound.

The conducted searches retrieved information on various other compounds, including methodologies for synthesizing and evaluating the cytotoxicity of different chemical series, general principles of structure-activity relationships, and protocols for various biological assays. However, none of the results provided the necessary data to construct a comparison guide on the SAR of this compound as requested.

This lack of available information prevents the creation of the detailed comparison guide, which would require:

  • Quantitative Data: Specific measurements of biological activity (e.g., IC50, EC50 values) for this compound and its analogs are necessary to establish a structure-activity relationship.

  • Experimental Protocols: Detailed methodologies for the key experiments used to determine the biological activity are essential for a scientific audience to evaluate the data.

  • Signaling Pathways and Mechanisms: Information on the molecular targets and signaling pathways affected by this compound is crucial for understanding its mechanism of action and for creating the requested visualizations.

It is possible that "this compound" is a very novel or niche compound with research that has not yet been published in publicly accessible databases. Alternatively, there may be a misspelling or an alternative name for the compound.

Researchers, scientists, and drug development professionals interested in the structure-activity relationship of this compound are advised to verify the name and search for it in specialized chemical and biological databases. Without foundational research on the synthesis and biological evaluation of this compound and its analogs, a meaningful SAR analysis and comparison guide cannot be generated.

Validating the Mechanism of Action of Diastovaricin I: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the presumed mechanism of action of Diastovaricin I, a putative novel ansamycin (B12435341) antibiotic, against the well-established anticancer agent, Doxorubicin. By leveraging the known pharmacology of ansamycin antibiotics, we delineate the experimental methodologies required to validate the molecular targets and signaling pathways affected by this compound.

The ansamycin family of antibiotics, which includes compounds like Geldanamycin and Herbimycin, are known to exert their anticancer effects by inhibiting Heat Shock Protein 90 (Hsp90).[1][2][3][4] Hsp90 is a molecular chaperone responsible for the conformational maturation and stability of a wide array of oncogenic client proteins.[1][5][6][7] Inhibition of Hsp90 leads to the proteasomal degradation of these client proteins, resulting in the suppression of tumor growth and survival.[3][6] In contrast, Doxorubicin, an anthracycline antibiotic, functions primarily by intercalating into DNA and inhibiting topoisomerase II, which leads to DNA damage and apoptosis.[8][9][10]

Comparative Data Summary

The following table summarizes the key mechanistic differences and expected experimental outcomes when comparing this compound (as a putative Hsp90 inhibitor) with Doxorubicin.

FeatureThis compound (Presumed)Doxorubicin
Drug Class Ansamycin AntibioticAnthracycline Antibiotic
Primary Mechanism Hsp90 InhibitionDNA Intercalation & Topoisomerase II Inhibition
Molecular Target ATP-binding pocket of Hsp90DNA and Topoisomerase II
Downstream Effects Degradation of Hsp90 client proteins (e.g., Akt, Raf-1, HER2)DNA strand breaks, cell cycle arrest, apoptosis
Cellular Localization of Action CytoplasmNucleus
Expected IC50 Range Nanomolar to low micromolarNanomolar to low micromolar
Commonly Used Cell Lines Breast cancer (MCF-7, SK-Br-3), Lung cancer (A549), Prostate cancer (PC-3)Wide range including leukemias, lymphomas, and solid tumors

Experimental Protocols for Mechanism of Action Validation

To validate the proposed mechanism of action of this compound as an Hsp90 inhibitor, a series of in vitro experiments are essential. These protocols are designed to differentiate its activity from that of DNA-damaging agents like Doxorubicin.

Hsp90 Client Protein Degradation Assay

Objective: To determine if this compound induces the degradation of known Hsp90 client proteins.

Methodology:

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) to 70-80% confluency.

  • Treatment: Treat cells with varying concentrations of this compound, Geldanamycin (positive control), and Doxorubicin (negative control for this specific mechanism) for 24 hours.

  • Western Blotting:

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, HER2) and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

  • Expected Outcome: A dose-dependent decrease in the levels of Akt, Raf-1, and HER2 in cells treated with this compound and Geldanamycin, but not in those treated with Doxorubicin.

In Vitro Hsp90 ATPase Activity Assay

Objective: To directly measure the inhibitory effect of this compound on the ATPase activity of Hsp90.

Methodology:

  • Assay Kit: Utilize a commercially available Hsp90 ATPase assay kit.

  • Procedure:

    • Incubate recombinant human Hsp90 with varying concentrations of this compound.

    • Initiate the reaction by adding ATP.

    • Measure the amount of inorganic phosphate (B84403) produced, which is proportional to the ATPase activity.

  • Expected Outcome: this compound will inhibit Hsp90 ATPase activity in a dose-dependent manner, similar to known Hsp90 inhibitors.

DNA Damage Assay (Comet Assay)

Objective: To assess whether this compound induces DNA strand breaks, a hallmark of Doxorubicin's mechanism.

Methodology:

  • Cell Treatment: Treat cells with this compound and Doxorubicin (positive control) for a short duration (e.g., 4 hours).

  • Comet Assay:

    • Embed single cells in agarose (B213101) on a microscope slide.

    • Lyse the cells to remove membranes and proteins, leaving behind the DNA.

    • Subject the slides to electrophoresis. Damaged DNA will migrate out of the nucleus, forming a "comet tail."

    • Stain the DNA with a fluorescent dye and visualize under a microscope.

  • Expected Outcome: Doxorubicin will induce significant DNA damage, resulting in prominent comet tails. This compound is not expected to cause direct DNA damage, thus showing minimal to no comet tail formation.

Visualizing Molecular Pathways and Workflows

Signaling Pathway of Hsp90 Inhibition

Hsp90_Inhibition_Pathway Diastovaricin_I This compound Hsp90 Hsp90 Diastovaricin_I->Hsp90 Inhibits Client_Proteins Client Proteins (e.g., Akt, Raf-1, HER2) Hsp90->Client_Proteins Maintains Stability Ubiquitin_Proteasome Ubiquitin-Proteasome System Hsp90->Ubiquitin_Proteasome Client_Proteins->Ubiquitin_Proteasome Targeted for Degradation Proliferation Cell Proliferation & Survival Client_Proteins->Proliferation Degradation Degradation Ubiquitin_Proteasome->Degradation Degradation->Proliferation Inhibits Apoptosis Apoptosis Degradation->Apoptosis Induces

Caption: Hsp90 inhibition by this compound leads to client protein degradation and apoptosis.

Experimental Workflow for Mechanism Validation

Experimental_Workflow start Start: Hypothesis This compound is an Hsp90 Inhibitor exp1 Experiment 1: Hsp90 Client Protein Degradation Assay start->exp1 exp2 Experiment 2: In Vitro Hsp90 ATPase Assay start->exp2 exp3 Experiment 3: Comet Assay (vs. Doxorubicin) start->exp3 result1 Result: Client Protein Degradation? exp1->result1 result2 Result: Hsp90 ATPase Inhibition? exp2->result2 result3 Result: DNA Damage? exp3->result3 conclusion_hsp90 Conclusion: Mechanism Validated as Hsp90 Inhibition result1->conclusion_hsp90 Yes conclusion_other Conclusion: Alternative Mechanism of Action result1->conclusion_other No result2->conclusion_hsp90 Yes result2->conclusion_other No result3->conclusion_hsp90 No result3->conclusion_other Yes

Caption: Workflow for validating this compound's mechanism of action.

Comparative Mechanisms of Action

Comparative_Mechanisms cluster_Diastovaricin This compound cluster_Doxorubicin Doxorubicin D_drug This compound D_target Hsp90 (Cytoplasm) D_drug->D_target D_effect Client Protein Degradation D_target->D_effect D_outcome Apoptosis D_effect->D_outcome X_drug Doxorubicin X_target DNA/Topo II (Nucleus) X_drug->X_target X_effect DNA Damage X_target->X_effect X_outcome Apoptosis X_effect->X_outcome

Caption: this compound and Doxorubicin induce apoptosis via distinct mechanisms.

References

Diastovaricin I efficacy compared to standard chemotherapy drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Diastovaricin I, a member of the ansamycin (B12435341) class of antibiotics, has demonstrated potential as a differentiation-inducing agent in preclinical models of leukemia. This guide provides a comparative analysis of this compound's efficacy, drawing upon available data and placing it in context with standard chemotherapy agents used in the treatment of similar hematological malignancies.

Overview of this compound

This compound is a naturally occurring ansamycin antibiotic. Structurally, it belongs to the naphthoquinone subgroup of this class.[1] While many ansamycins are known for their antibacterial properties, some, including this compound, have been investigated for their potential as anticancer agents. The primary mechanism of antitumor activity for many ansamycins involves the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous proteins that are critical for cancer cell survival and proliferation.

Efficacy of this compound in Murine Leukemia

The principal evidence for the anticancer activity of this compound comes from studies on Friend murine leukemia cells. Research has shown that this compound can induce cell differentiation in this cell line.[1] This process forces the cancerous cells to mature into a more specialized, non-proliferating state, thereby halting their malignant progression.

At present, specific quantitative data on the cytotoxic efficacy of this compound, such as IC50 values (the concentration of a drug that inhibits the growth of 50% of cells), and in vivo tumor growth inhibition data are not extensively available in publicly accessible literature. This limits a direct quantitative comparison with established chemotherapy drugs.

Comparison with Standard Chemotherapy Drugs

Standard chemotherapy for murine leukemia often includes cytotoxic agents such as Cytarabine and Daunorubicin . These drugs act through different mechanisms than differentiation-inducing agents.

  • Cytarabine (Ara-C): A pyrimidine (B1678525) antagonist that inhibits DNA synthesis, leading to cell death.

  • Daunorubicin: An anthracycline antibiotic that intercalates into DNA, disrupting DNA replication and transcription, and ultimately leading to cell death.

The following table provides a conceptual comparison based on the known mechanisms of action.

FeatureThis compound (Putative)CytarabineDaunorubicin
Mechanism of Action Induces cell differentiation (potentially via Hsp90 inhibition)Inhibits DNA synthesisIntercalates into DNA, inhibits topoisomerase II
Primary Effect Halts proliferation by forcing cell maturationInduces apoptosis in rapidly dividing cellsInduces apoptosis
Cell Cycle Specificity Likely affects signaling pathways controlling differentiationS-phase specificRelatively cell cycle non-specific

Experimental Protocols

Detailed experimental protocols for the efficacy of this compound are limited in the available literature. However, a general methodology for assessing the differentiation-inducing effect in Friend murine leukemia cells is described below.

Induction of Differentiation in Friend Murine Leukemia Cells
  • Cell Culture: Friend murine leukemia cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations. Control cultures receive the solvent alone.

  • Assessment of Differentiation: After a defined incubation period (e.g., 4-5 days), the percentage of differentiated cells is determined. A common method is the benzidine (B372746) staining assay, which detects hemoglobin-producing cells (a marker of erythroid differentiation).

  • Data Analysis: The percentage of benzidine-positive cells in treated cultures is compared to that in control cultures to determine the differentiation-inducing activity of this compound.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the putative mechanism of action for ansamycins and a general workflow for evaluating anticancer drug efficacy.

G cluster_0 Ansamycin (e.g., this compound) Mechanism Ansamycin Ansamycin Hsp90 Hsp90 Ansamycin->Hsp90 Inhibits ClientProteins Oncogenic Client Proteins (e.g., Akt, Raf-1, HER2) Hsp90->ClientProteins Stabilizes Ubiquitination Ubiquitination & Proteasomal Degradation Hsp90->Ubiquitination Inhibition leads to Proliferation Cell Proliferation, Survival, Angiogenesis ClientProteins->Proliferation Ubiquitination->ClientProteins Targets Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to

Caption: Putative signaling pathway of ansamycin antibiotics.

G cluster_1 Experimental Workflow for Anticancer Drug Evaluation start Start: Compound of Interest (this compound) in_vitro In Vitro Studies: - Cell Line Selection (e.g., Friend Leukemia) - Cytotoxicity Assays (e.g., IC50) - Differentiation Assays start->in_vitro in_vivo In Vivo Studies: - Animal Model (e.g., Murine Leukemia) - Tumor Growth Inhibition - Toxicity Assessment in_vitro->in_vivo data_analysis Data Analysis and Comparison with Standard Drugs in_vivo->data_analysis

Caption: General experimental workflow for anticancer drug evaluation.

Conclusion

This compound shows promise as a differentiation-inducing agent for leukemia based on early preclinical findings. However, a comprehensive comparison with standard chemotherapy is hampered by the lack of detailed quantitative efficacy and toxicity data. Further research is required to fully elucidate its therapeutic potential, establish a clear dose-response relationship, and understand its safety profile. Researchers and drug development professionals are encouraged to pursue further investigations into this and other ansamycin compounds as potential novel cancer therapeutics.

References

In Vivo Antitumor Activity: A Comparative Analysis of Geldanamycin and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the in vivo antitumor activity of the ansamycin (B12435341) antibiotic, Geldanamycin, and the widely used chemotherapeutic agent, Paclitaxel. Due to the absence of publicly available data on "Diastovaricin I," this document serves as a template to illustrate how such a comparison can be structured, utilizing well-documented alternative compounds. The information presented herein is collated from preclinical studies to facilitate an objective assessment of their therapeutic potential.

Comparative Efficacy Data

The following table summarizes the in vivo antitumor effects of Geldanamycin and Paclitaxel in a murine xenograft model of human non-small cell lung cancer.

CompoundDosing RegimenTumor Growth Inhibition (%)Mean Final Tumor Volume (mm³)Reference
Control (Vehicle) 0.1 mL, i.p., daily-1250 ± 150[1]
Geldanamycin 20 mg/kg, i.p., daily60500 ± 80[1]
Paclitaxel 15 mg/kg, i.v., every 4 days80250 ± 50[2]

Data are representative and compiled from different sources for illustrative purposes. Direct comparison requires studies conducted under identical conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the protocols for the key in vivo experiments cited in this guide.

Murine Xenograft Model for Antitumor Activity Assessment
  • Cell Culture: Human non-small cell lung cancer cells (A549) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Six-week-old female athymic nude mice are used for the study. All animal procedures are conducted in accordance with institutional guidelines.

  • Tumor Implantation: A549 cells (5 x 10^6 cells in 100 µL of Matrigel) are subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volumes are measured every two days using calipers and calculated using the formula: Volume = (length × width²) / 2.

  • Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups.

    • Geldanamycin Group: Treated with Geldanamycin at a dose of 20 mg/kg, administered intraperitoneally (i.p.) daily.[1]

    • Paclitaxel Group: Treated with Paclitaxel at a dose of 15 mg/kg, administered intravenously (i.v.) every four days.[2]

    • Control Group: Receives the vehicle used for drug formulation via the same administration route and schedule.

  • Efficacy Evaluation: The study is terminated when tumors in the control group reach a predetermined size (e.g., >1000 mm³). Tumor growth inhibition is calculated as the percentage difference in the mean final tumor volume between the treated and control groups.

Visualizing Molecular Mechanisms and Experimental Design

Diagrams created using Graphviz (DOT language) are provided below to illustrate the signaling pathway targeted by Geldanamycin and the general workflow of the in vivo experiment.

Geldanamycin_Mechanism_of_Action cluster_0 Chaperone Cycle cluster_1 Geldanamycin Action Hsp90_ATP Hsp90 (ATP-bound) Hsp90_ADP Hsp90 (ADP-bound) Hsp90_ATP->Hsp90_ADP ATP Hydrolysis Mature_Protein Mature/Active Client Protein Hsp90_ATP->Mature_Protein Chaperoning Hsp90_ADP->Hsp90_ATP Nucleotide Exchange Degraded_Protein Ubiquitin-Proteasome Degradation Hsp90_ADP->Degraded_Protein Client_Protein Client Protein (e.g., Akt, Raf-1) Client_Protein->Hsp90_ATP Cell_Survival Cell_Survival Mature_Protein->Cell_Survival Geldanamycin Geldanamycin Geldanamycin->Hsp90_ATP Binds to ATP Pocket (Inhibition)

Caption: Mechanism of action of Geldanamycin targeting the Hsp90 chaperone cycle.

In_Vivo_Antitumor_Activity_Workflow cluster_workflow Experimental Workflow cluster_treatment Treatment Phase A Tumor Cell Implantation (Subcutaneous) B Tumor Growth to Palpable Size (100-150 mm³) A->B C Randomization into Treatment Groups B->C D1 Control Group (Vehicle) C->D1 D2 Geldanamycin Group C->D2 D3 Paclitaxel Group C->D3 E Tumor Volume & Body Weight Monitoring D1->E D2->E D3->E F Endpoint Reached (e.g., Tumor Size in Control) E->F G Data Analysis (Tumor Growth Inhibition) F->G

Caption: General workflow for in vivo validation of antitumor activity.

References

Scant Evidence Surrounds Diastovaricin I: A Review of Available Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of the available experimental data on Diastovaricin I, a member of the ansamycin (B12435341) class of antibiotics. However, a comprehensive review of publicly accessible scientific literature reveals a significant scarcity of in-depth studies and reproducible experimental data for this compound, hindering a robust comparison with alternative agents.

This compound, also known as 30-Hydroxy-naphthomycin C, is a naphthoquinone ansamycin antibiotic isolated from Streptomyces species. While it has been commercially available for research purposes for decades, the body of peer-reviewed literature detailing its biological activity and mechanism of action remains surprisingly limited. This report summarizes the available findings, highlights inconsistencies, and provides context for the existing data.

Antitumor Activity: Limited Quantitative Data

The primary biological activity attributed to this compound is its potential as an antitumor agent. A doctoral dissertation briefly mentions that this compound exhibits "high antitumor activity against cancer cell lines with IC50 and IC70 values of 17.0 and 36.0 µg/mL, respectively"[1]. Unfortunately, the specific cancer cell line used in this experiment is not identified, which is a critical omission for the purpose of reproducibility and comparison.

The original 1986 publication announcing the discovery of Diastovaricins I and II notes its ability to induce differentiation in Friend murine leukemia cells[2]. This finding suggests a potential mechanism of action involving the modulation of cellular differentiation pathways. However, subsequent studies to confirm and expand upon this initial observation are not readily found in the public domain.

Antibacterial Activity: Conflicting Reports

There are conflicting accounts regarding the antibacterial properties of this compound. Several commercial suppliers describe it as an antibiotic with antibacterial activity[3][4]. The discovery paper by Hotta et al. also classifies it as an "anti-bacterial agent"[2]. In contrast, at least one major chemical supplier, MedChemExpress, states that this compound is "an antibiotic without exhibiting antimicrobial activity"[5][6].

This discrepancy highlights the critical need for access to the primary experimental data that would definitively characterize its antibacterial spectrum and potency, typically reported as Minimum Inhibitory Concentration (MIC) values against various bacterial strains. To date, no such comprehensive data has been found in the available literature.

Mechanism of Action: Inferences from Related Compounds

Due to the lack of specific studies on this compound's mechanism of action, inferences must be drawn from related compounds within the ansamycin class. Ansamycins, such as rifamycin, are known to inhibit bacterial RNA polymerase. It is plausible that this compound shares this mechanism, but direct experimental evidence is absent.

Data Summary

The limited quantitative data found for this compound is summarized in the table below. The lack of comprehensive data prevents a meaningful comparison with other established antitumor or antibacterial agents.

Activity Assay Result Cell Line/Organism Source
AntitumorCytotoxicityIC50: 17.0 µg/mLNot Specified[1]
AntitumorCytotoxicityIC70: 36.0 µg/mLNot Specified[1]
AntitumorCell DifferentiationInduces differentiationFriend murine leukemia cells[2]

Experimental Protocols

Detailed experimental protocols for the cited data are not available in the public domain. The dissertation mentioning the IC50 and IC70 values does not provide the methodology used to obtain this data[1]. Similarly, while the original discovery paper mentions the induction of cell differentiation, the specific experimental conditions are not detailed in the abstract[2].

Signaling Pathways and Experimental Workflows

There is no information available in the reviewed literature regarding the specific signaling pathways modulated by this compound. Consequently, no diagrams for signaling pathways or experimental workflows can be generated at this time.

Conclusion

The reproducibility of experimental results for this compound is currently impossible to assess due to the severe lack of published, peer-reviewed data. The existing information is sparse, and in the case of its antibacterial activity, contradictory. While initial findings suggested potential antitumor and cell differentiation-inducing properties, the absence of follow-up studies and detailed experimental protocols makes it difficult to evaluate the significance of these early observations.

For researchers considering this compound for their studies, it is crucial to be aware of this data scarcity. Any investigation would likely need to begin with fundamental experiments to confirm its biological activities and elucidate its mechanism of action. A direct comparison with alternative, better-characterized compounds is not feasible based on the current body of scientific literature. Further primary research is essential to validate the initial claims and to determine if this compound holds any true potential as a therapeutic agent.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Diastovaricin I

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before commencing any disposal procedure, it is crucial to consult your institution's Environmental Health and Safety (EHS) guidelines.[1][2] Adherence to these protocols is mandatory. When handling Diastovaricin I, appropriate Personal Protective Equipment (PPE) must be worn to prevent skin and eye contact and inhalation.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Personal Protective Equipment (PPE)SpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact with the compound.[3]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.[3]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.[3]
Respiratory Protection NIOSH-approved respiratorRecommended when handling the powder form outside of a chemical fume hood to prevent inhalation.[3]
Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous waste. The following steps outline a general guideline for its proper disposal:

  • Consult Institutional and Local Regulations : Your institution's EHS office is the primary resource for disposal protocols.[1][2] All procedures must comply with local and national regulations.

  • Segregation and Collection : Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your EHS office.[1][2][3] All materials contaminated with this compound, including unused stock solutions, contaminated media, and disposable PPE, should be collected in a designated hazardous waste container.[1]

  • Use Designated Hazardous Waste Containers : Collect all waste in a leak-proof, clearly labeled hazardous waste container made of a compatible material with a tightly fitting lid.[1][2][3]

  • Container Labeling : The waste container must be accurately labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution, such as the concentration and date.[1][2][3]

  • Storage : Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory until it is collected.[2]

  • Arrange for Professional Disposal : Contact your institution's EHS office to schedule a pickup for the hazardous waste.[1][2] Professional waste disposal services are equipped to handle and dispose of such chemicals safely and in accordance with regulations.[1]

Crucially, never pour any solution containing this compound down the drain. [1][2] This can contribute to environmental contamination and the proliferation of antibiotic-resistant bacteria.[1]

Spill Management

In the event of a spill, ensure the area is well-ventilated and alert personnel in the vicinity.[1][3] For small spills of solid material, carefully sweep it up, avoiding dust formation, and place it in a suitable container for disposal.[1] For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain and collect the spill.[3] For larger spills, follow your institution's established emergency procedures for hazardous material incidents.[3]

Experimental Workflow and Decision-Making

To aid in the operational planning of this compound disposal, the following diagram outlines the logical workflow and key decision points.

G Figure 1: this compound Disposal Workflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_labeling Labeling & Storage cluster_disposal Final Disposal A Consult Institutional EHS Guidelines B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Generate this compound Waste (Unused solutions, contaminated items) B->C D Is waste mixed with other streams? C->D E Segregate this compound Waste D->E Yes F Collect in Designated Hazardous Waste Container D->F No E->F G Label Container: 'Hazardous Waste', Chemical Name, Date F->G H Store in Secure Satellite Accumulation Area G->H I Contact EHS for Waste Pickup H->I J Professional Disposal I->J

Figure 1: Procedural workflow for the safe disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Diastovaricin I

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal safety and maintaining a sterile environment are paramount when handling potent investigational compounds like Diastovaricin I. Due to its likely classification as a cytotoxic agent, stringent adherence to safety protocols is essential to mitigate risks of exposure and contamination. This guide provides detailed procedural information for the safe handling, necessary personal protective equipment (PPE), and proper disposal of this compound.

Personal Protective Equipment (PPE)

The primary line of defense against exposure to hazardous compounds is the correct and consistent use of Personal Protective Equipment. When working with this compound, a comprehensive PPE ensemble is mandatory.

PPE ComponentSpecificationRationale
Gloves Two pairs of powder-free nitrile gloves meeting ASTM D6978 standards.[1]Provides a robust barrier against skin contact and absorption. Double-gloving is a standard precaution for handling cytotoxic drugs.[2]
Gown Disposable, low-permeability, lint-free gown with long sleeves and tight-fitting cuffs that fastens in the back.[1]Protects skin and personal clothing from contamination by splashes or aerosols.
Eye and Face Protection Safety goggles and a full-face shield, or a full-face respirator.[2][3]Shields the eyes and face from accidental splashes of the compound.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) or a higher level of respiratory protection may be required, especially when handling powders or creating aerosols.[4]Prevents inhalation of airborne particles of the drug.
Additional Protection Disposable shoe covers and a cap.[2]Minimizes the risk of spreading contamination outside of the immediate work area.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for safety and experimental integrity. All handling of this compound should occur within a designated controlled area.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Don Full PPE B Prepare a designated and contained workspace (e.g., chemical fume hood) A->B C Verify availability of spill kit and waste containers B->C D Carefully weigh or reconstitute this compound C->D E Perform experimental procedures D->E F Decontaminate all surfaces and equipment E->F G Segregate and dispose of waste F->G H Doff PPE in the correct order G->H I Wash hands thoroughly H->I

Caption: A step-by-step workflow for the safe handling of this compound, from preparation to post-handling cleanup.

Experimental Protocols: Key Safety Considerations

When incorporating this compound into experimental protocols, the following safety measures are critical:

  • Preparation of Solutions : All manipulations involving the powdered form of this compound, which can become airborne, should be conducted in a chemical fume hood or a biological safety cabinet to prevent inhalation.[5]

  • Administration : When administering the compound, appropriate PPE must be worn to prevent accidental exposure through skin contact or splashes.[6]

  • Spill Management : A cytotoxic spill kit should be readily accessible. In the event of a spill, the area must be immediately cordoned off to prevent the spread of contamination.[3][6] All personnel involved in the cleanup must wear appropriate PPE.[6]

Disposal Plan

The proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Disposal Workflow for this compound Waste

cluster_waste_collection Waste Segregation and Collection cluster_waste_storage Interim Storage cluster_final_disposal Final Disposal A Sharps (needles, blades) in designated sharps container D Store all waste containers in a secure, designated area away from general lab traffic A->D B Contaminated PPE and consumables in a labeled cytotoxic waste bag B->D C Unused this compound and solutions in a sealed, labeled hazardous waste container C->D E Arrange for pickup and disposal by a certified hazardous waste management company D->E F Maintain all disposal records as per institutional and regulatory requirements E->F

Caption: A procedural diagram outlining the correct segregation, storage, and final disposal of waste contaminated with this compound.

All waste generated from handling this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and all used PPE, must be treated as hazardous cytotoxic waste.[7] This waste should be collected in clearly labeled, leak-proof containers and disposed of according to institutional and local regulations for cytotoxic waste.[7] Under no circumstances should this waste be mixed with general laboratory trash.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.